molecular formula C25H23F2N5O2S B12416304 Trk-IN-18

Trk-IN-18

Cat. No.: B12416304
M. Wt: 495.5 g/mol
InChI Key: ZEBCRZRAVKXXBI-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trk-IN-18 is a useful research compound. Its molecular formula is C25H23F2N5O2S and its molecular weight is 495.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H23F2N5O2S

Molecular Weight

495.5 g/mol

IUPAC Name

6-[(2R,4S)-4-fluoro-2-(5-fluoro-2-methylsulfanylphenyl)pyrrolidin-1-yl]-N-[(3-hydroxyphenyl)methyl]imidazo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C25H23F2N5O2S/c1-35-22-6-5-16(26)10-19(22)20-11-17(27)14-31(20)24-8-7-23-28-13-21(32(23)30-24)25(34)29-12-15-3-2-4-18(33)9-15/h2-10,13,17,20,33H,11-12,14H2,1H3,(H,29,34)/t17-,20+/m0/s1

InChI Key

ZEBCRZRAVKXXBI-FXAWDEMLSA-N

Isomeric SMILES

CSC1=C(C=C(C=C1)F)[C@H]2C[C@@H](CN2C3=NN4C(=NC=C4C(=O)NCC5=CC(=CC=C5)O)C=C3)F

Canonical SMILES

CSC1=C(C=C(C=C1)F)C2CC(CN2C3=NN4C(=NC=C4C(=O)NCC5=CC(=CC=C5)O)C=C3)F

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Trk Inhibition in Neuroblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While "Trk-IN-18" is documented as a potent Tropomyosin receptor kinase (Trk) inhibitor intended for research purposes, comprehensive preclinical data detailing its specific mechanism of action, efficacy, and safety profile in neuroblastoma is not publicly available at the time of this writing.[1][2][3][4][5][6] The information herein is based on the established mechanisms of the Trk family of inhibitors and the general role of Trk signaling in neuroblastoma pathophysiology. This document serves as a technical guide to the core principles of Trk inhibition in this pediatric cancer.

Executive Summary

Neuroblastoma, a common and often deadly childhood cancer, exhibits a striking dependency on Trk receptor signaling for its growth, survival, and differentiation.[7] The Trk family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC—plays a dual role in this disease. High expression of TrkA is associated with a favorable prognosis and neuronal differentiation, whereas TrkB is often overexpressed in aggressive, MYCN-amplified neuroblastomas and is linked to tumor progression, chemoresistance, and poor outcomes.[5][7][8] This makes the Trk signaling pathway a compelling therapeutic target. Trk inhibitors are a class of targeted therapies designed to block the activity of these receptors, thereby impeding downstream signaling cascades crucial for tumor cell survival and proliferation. This guide provides an in-depth exploration of the mechanism of action of Trk inhibitors in neuroblastoma, supported by representative data, experimental protocols, and pathway visualizations.

The Role of Trk Signaling in Neuroblastoma

The differential expression and function of Trk receptors are hallmarks of neuroblastoma biology. TrkA, when activated by its ligand, nerve growth factor (NGF), promotes cell cycle arrest and differentiation, leading to a less aggressive phenotype. Conversely, the binding of brain-derived neurotrophic factor (BDNF) to TrkB initiates a cascade of pro-survival and proliferative signals.[8] This BDNF/TrkB signaling axis is frequently active in high-risk neuroblastoma, often in an autocrine or paracrine manner, contributing to tumor growth, angiogenesis, and resistance to conventional therapies.[7][8]

Downstream Signaling Pathways

Upon ligand binding and dimerization, Trk receptors autophosphorylate, creating docking sites for adaptor proteins that activate several key downstream signaling pathways:[5]

  • RAS/MAPK Pathway: This pathway is critical for cell proliferation and differentiation.

  • PI3K/AKT Pathway: This cascade is a major driver of cell survival and inhibits apoptosis.

  • PLCγ/PKC Pathway: This pathway is involved in cell differentiation and survival.

Trk inhibitors function by competing with ATP for binding to the kinase domain of the Trk receptors, thereby preventing their phosphorylation and the subsequent activation of these downstream pathways.

Quantitative Preclinical Data for Trk Inhibitors in Neuroblastoma

The following tables present representative quantitative data from preclinical studies of various Trk inhibitors in neuroblastoma models. This data illustrates the typical potency and efficacy expected from a novel Trk inhibitor like this compound.

Table 1: In Vitro Efficacy of Trk Inhibitors in Neuroblastoma Cell Lines

Cell LineTrk StatusRepresentative Trk InhibitorIC50 (nM)
SH-SY5YTrkA/B ExpressingLestaurtinib10-50
KellyTrkB Expressing, MYCN-amplifiedEntrectinib5-20
NB-1691TrkB Expressing, MYCN-amplifiedGNF-425620-100
SK-N-BE(2)TrkB Expressing, MYCN-amplifiedRepotrectinib1-10

Note: IC50 values are approximations based on published literature for various Trk inhibitors and are intended for illustrative purposes.

Table 2: In Vivo Efficacy of Trk Inhibitors in Neuroblastoma Xenograft Models

Xenograft ModelTreatmentTumor Growth Inhibition (%)Notes
SH-SY5YLestaurtinib60-80Significant reduction in tumor volume compared to vehicle control.
KellyEntrectinib>90Near-complete tumor regression observed in some models.
Patient-Derived Xenograft (PDX)Repotrectinib70-95Efficacy demonstrated in models derived directly from patient tumors.

Note: Tumor growth inhibition percentages are representative of data from various preclinical studies.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Trk inhibitors in neuroblastoma.

Cell Viability Assay (MTT/CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Trk inhibitor in neuroblastoma cell lines.

Protocol:

  • Seed neuroblastoma cells (e.g., SH-SY5Y, Kelly) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the Trk inhibitor in culture medium.

  • Remove the existing medium from the cells and add the medium containing the Trk inhibitor at various concentrations. Include a vehicle-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours (for MTT) or 10 minutes (for CellTiter-Glo®).

  • For MTT, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm. For CellTiter-Glo®, read the luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Western Blot Analysis of Trk Signaling Pathways

Objective: To assess the effect of a Trk inhibitor on the phosphorylation of Trk receptors and downstream signaling proteins.

Protocol:

  • Culture neuroblastoma cells to 70-80% confluency.

  • Treat the cells with the Trk inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-4 hours).

  • Where applicable, stimulate the cells with the appropriate ligand (e.g., BDNF for TrkB-expressing cells) for 15-30 minutes prior to lysis.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a Trk inhibitor in a living organism.

Protocol:

  • Implant human neuroblastoma cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the Trk inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate tumor growth inhibition and assess for any signs of toxicity.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (NGF/BDNF) Ligand (NGF/BDNF) Trk Receptor (TrkA/TrkB) Trk Receptor (TrkA/TrkB) Ligand (NGF/BDNF)->Trk Receptor (TrkA/TrkB) Binds RAS RAS Trk Receptor (TrkA/TrkB)->RAS Activates PI3K PI3K Trk Receptor (TrkA/TrkB)->PI3K Activates PLCγ PLCγ Trk Receptor (TrkA/TrkB)->PLCγ Activates This compound This compound This compound->Trk Receptor (TrkA/TrkB) Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival IP3/DAG IP3/DAG PLCγ->IP3/DAG PKC PKC IP3/DAG->PKC Differentiation Differentiation PKC->Differentiation

Caption: Trk Signaling Pathway and Point of Inhibition.

Caption: Preclinical Evaluation Workflow for a Novel Trk Inhibitor.

Resistance to Trk Inhibition

A critical aspect of targeted therapy is the potential for acquired resistance. In the context of Trk inhibition in neuroblastoma, several resistance mechanisms have been identified for other Trk inhibitors, which would likely apply to novel compounds like this compound. These include:

  • On-target resistance: Mutations in the NTRK gene (which encodes the Trk receptor) that prevent the inhibitor from binding effectively.

  • Bypass signaling: Upregulation of alternative survival pathways, such as the ERK/MAPK or PI3K/AKT pathways, driven by other receptor tyrosine kinases.[1]

  • Downregulation of drug targets: Reduced expression of the Trk receptor.

Understanding these potential resistance mechanisms is crucial for the development of combination therapies and next-generation inhibitors.

Conclusion

The inhibition of Trk signaling represents a highly promising therapeutic strategy for neuroblastoma, particularly for aggressive, TrkB-expressing tumors. While specific preclinical data for this compound is not yet in the public domain, the well-established mechanism of action of this class of drugs provides a strong rationale for its investigation in this disease. A novel Trk inhibitor like this compound would be expected to suppress the RAS/MAPK and PI3K/AKT pathways, leading to decreased proliferation and increased apoptosis in Trk-dependent neuroblastoma cells. The comprehensive preclinical evaluation outlined in this guide provides a roadmap for characterizing the therapeutic potential of new Trk inhibitors, with the ultimate goal of improving outcomes for children with this devastating cancer.

References

In-Depth Technical Guide: Understanding the Binding Affinity of Pan-Trk Inhibitors to TrkA, TrkB, and TrkC

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinities of pan-Tropomyosin receptor kinase (Trk) inhibitors to the TrkA, TrkB, and TrkC receptors. While specific binding affinity data for a compound designated "Trk-IN-18" is not publicly available, this document offers a detailed framework for understanding how such affinities are determined and contextualizes this information with data from well-characterized pan-Trk inhibitors. The guide includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of Trk inhibitor evaluation.

Introduction to Trk Receptors and Their Inhibition

The Tropomyosin receptor kinases (Trks) are a family of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—that play crucial roles in the development and function of the nervous system.[1] They are activated by neurotrophins, a family of growth factors.[1] Specifically, Nerve Growth Factor (NGF) is the primary ligand for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) are the main ligands for TrkB, and Neurotrophin-3 (NT-3) is the cognate ligand for TrkC.[1]

Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are critical for neuronal survival, differentiation, and synaptic plasticity.[1][2] The three major signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2][3] Dysregulation of Trk signaling due to gene fusions, mutations, or overexpression has been identified as a key driver in a variety of cancers, making Trk receptors attractive targets for therapeutic intervention.[4][5]

Pan-Trk inhibitors are small molecules designed to block the ATP-binding site of the kinase domain of all three Trk receptors, thereby inhibiting their catalytic activity and downstream signaling.[6] The binding affinity of these inhibitors to each Trk isoform is a critical parameter in their development, as it determines their potency and potential for off-target effects.

Quantitative Analysis of Pan-Trk Inhibitor Binding Affinity

The binding affinity of a Trk inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency. This data is generated through biochemical and cellular assays.

While specific data for "this compound" is unavailable in the public domain, the following table presents the biochemical IC50 values for several well-characterized pan-Trk inhibitors to provide a comparative reference.

InhibitorTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib5-115-115-11[7]
Entrectinib1-51-51-5[7][8]
Selitrectinib2-10 (mutant)2-10 (mutant)2-10 (mutant)[8]
Repotrectinib3-4 (mutant)3-4 (mutant)3-4 (mutant)[8]

Experimental Protocols for Determining Binding Affinity

The determination of a Trk inhibitor's binding affinity involves a series of in vitro experiments, progressing from biochemical assays using purified enzymes to cell-based assays that assess the inhibitor's activity in a more physiologically relevant context.

Biochemical Kinase Assay (ADP-Glo™ Assay)

Biochemical assays measure the direct inhibition of the purified Trk kinase domain. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10][11]

Objective: To determine the IC50 value of a test compound against purified TrkA, TrkB, and TrkC kinases.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[10]

Materials:

  • Purified recombinant human TrkA, TrkB, and TrkC kinase domains

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add Kinase Assay Buffer to the wells of a 384-well plate.

    • Add the diluted test inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add the substrate solution (Poly(Glu,Tyr)).

    • Add the ATP solution.

    • Initiate the reaction by adding the purified Trk kinase (TrkA, TrkB, or TrkC) to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence using a plate luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Biochemical Kinase Assay Workflow prep Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) reaction Set up Kinase Reaction in 384-well plate prep->reaction incubation Incubate at 30°C reaction->incubation atp_depletion Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation->atp_depletion adp_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) atp_depletion->adp_detection read Read Luminescence adp_detection->read analysis Data Analysis (Calculate IC50) read->analysis

Biochemical Kinase Assay Workflow
Cellular Phosphorylation Assay (In-Cell ELISA)

Cellular assays measure the ability of an inhibitor to block Trk receptor phosphorylation in a cellular context. The in-cell ELISA is a high-throughput method to quantify the phosphorylation of Trk receptors within cells.[12][13][14]

Objective: To determine the cellular potency (IC50) of a test compound by measuring the inhibition of neurotrophin-induced TrkA, TrkB, or TrkC phosphorylation in a relevant cell line.

Principle: Cells expressing the target Trk receptor are treated with a neurotrophin to induce receptor phosphorylation. The cells are then fixed and permeabilized, and a primary antibody specific for the phosphorylated form of the Trk receptor is added. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. The addition of a substrate results in a colorimetric or fluorescent signal that is proportional to the level of Trk phosphorylation.[14]

Materials:

  • Cell line expressing the target Trk receptor (e.g., NIH-3T3-TrkA, SH-SY5Y for TrkB, etc.)

  • Appropriate neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC)

  • Test inhibitor (e.g., this compound)

  • 96-well cell culture plates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against phospho-Trk (e.g., anti-phospho-TrkA (Tyr490))

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Neurotrophin Stimulation: Stimulate the cells with the appropriate neurotrophin for a short period (e.g., 10-15 minutes) to induce Trk phosphorylation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixing solution.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer.

  • Blocking: Block non-specific binding sites with blocking buffer.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-phospho-Trk antibody.

    • Wash the cells.

    • Incubate the cells with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the cells.

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution to turn the color yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the data to a cell viability assay (e.g., crystal violet staining) and plot the normalized signal against the inhibitor concentration to determine the IC50 value.

G cluster_1 In-Cell ELISA Workflow seed Seed Cells in 96-well plate treat Treat with Inhibitor seed->treat stimulate Stimulate with Neurotrophin treat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Antibody (anti-phospho-Trk) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Add Substrate and Stop Solution secondary_ab->detect read Read Absorbance detect->read analyze Data Analysis (Calculate IC50) read->analyze

In-Cell ELISA Workflow

Trk Signaling Pathways

A thorough understanding of the signaling pathways downstream of Trk receptors is essential for interpreting the cellular effects of Trk inhibitors. The three primary pathways are depicted below.

Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, or TrkC) Shc Shc Trk->Shc Phosphorylation PI3K PI3K Trk->PI3K Phosphorylation PLCg PLCγ Trk->PLCg Phosphorylation Neurotrophin Neurotrophin (NGF, BDNF, or NT-3) Neurotrophin->Trk Binding & Dimerization Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC PKC->Transcription

Trk Receptor Signaling Pathways

Pathway Descriptions:

  • Ras/MAPK Pathway: Upon activation, Trk receptors recruit adaptor proteins like Shc and Grb2, which in turn activate the GTPase Ras. This initiates a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the regulation of gene transcription involved in cell proliferation and differentiation.[3]

  • PI3K/Akt Pathway: Trk receptors can also activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and growth by inhibiting apoptosis.[2][3]

  • PLCγ Pathway: Activated Trk receptors can phosphorylate and activate Phospholipase C gamma (PLCγ). PLCγ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium, both of which lead to the activation of various downstream signaling events.[2][3]

Conclusion

The evaluation of the binding affinity of pan-Trk inhibitors to TrkA, TrkB, and TrkC is a cornerstone of their preclinical development. This technical guide has outlined the key methodologies, including biochemical and cellular assays, used to quantify these affinities. While specific data for "this compound" remains elusive in public databases, the provided information on other pan-Trk inhibitors and the detailed experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to understand and assess the potency and selectivity of novel Trk-targeting compounds. The accompanying diagrams of the Trk signaling pathways and experimental workflows serve as valuable visual aids to further enhance the comprehension of these complex biological processes.

References

A Technical Guide to [18F]TRACK: A Potential PET Imaging Agent for NTRK Fusion Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Trk-IN-18" did not yield any specific publicly available data. The following guide focuses on a well-documented alternative, [18F]TRACK , a promising PET imaging agent for detecting Tropomyosin Receptor Kinase (Trk) expression, which is characteristic of NTRK fusion-positive cancers.

Introduction to NTRK Fusions and the Role of PET Imaging

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide variety of solid tumors in both adult and pediatric patients.[1][2] These fusions lead to the creation of chimeric Trk fusion proteins with constitutively active kinase domains, which drive tumor cell proliferation and survival through various downstream signaling pathways.[3][4][5] The development of potent and selective Trk inhibitors has revolutionized the treatment of these cancers, creating a need for non-invasive methods to identify patients who may benefit from these targeted therapies.[2][6] Positron Emission Tomography (PET) imaging offers a potential solution for in vivo characterization of Trk expression.[7][8]

This guide provides a technical overview of the preclinical evaluation of [18F]TRACK, a fluorine-18 labeled pan-Trk inhibitor, as a potential PET imaging agent for NTRK fusion cancers.

The NTRK Signaling Pathway

NTRK gene fusions result in the ligand-independent activation of Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][4] This constitutive activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.[3][4][9] Understanding this pathway is crucial for the development of targeted therapies and imaging agents.

NTRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion_Protein NTRK Fusion Protein (Constitutively Active) RAS RAS NTRK_Fusion_Protein->RAS PI3K PI3K NTRK_Fusion_Protein->PI3K PLCg PLCγ NTRK_Fusion_Protein->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors PKC PKC PLCg->PKC PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified NTRK Fusion Cancer Signaling Pathway.

[18F]TRACK: A Pan-Trk Inhibitor for PET Imaging

[18F]TRACK is a fluorine-18 labeled small molecule inhibitor designed to bind to the ATP-binding site of all three Trk receptor kinases (TrkA, TrkB, and TrkC).[8] Its properties make it a suitable candidate for PET imaging to non-invasively assess Trk expression in tumors.

ParameterCell LineValueReference
IC50 (TRACK)KM12 (TrkA)29.4 ± 9.4 nM[7]
IC50 (Entrectinib)KM12 (TrkA)30.9 ± 3.6 nM[7]

This protocol is based on the methodology described for [18F]TRACK.[7]

  • Cell Culture: Human colorectal cancer cells (KM12), which express a TPM3-NTRK1 fusion, are cultured in appropriate media.

  • Radiotracer Incubation: Cells are incubated with [18F]TRACK at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine uptake kinetics.

  • Competition Assay: To determine binding specificity, cells are co-incubated with [18F]TRACK and increasing concentrations of a non-radiolabeled Trk inhibitor (e.g., TRACK or entrectinib).

  • Cell Lysis and Measurement: After incubation, cells are washed, lysed, and the radioactivity is measured using a gamma counter. Protein concentration is determined to normalize radioactivity counts.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding data.

In_Vitro_Workflow Start Start Cell_Culture Culture KM12 Cells (NTRK Fusion-Positive) Start->Cell_Culture Radiotracer_Incubation Incubate with [18F]TRACK Cell_Culture->Radiotracer_Incubation Competition_Incubation Co-incubate with [18F]TRACK and unlabeled inhibitor Cell_Culture->Competition_Incubation Wash_and_Lyse Wash and Lyse Cells Radiotracer_Incubation->Wash_and_Lyse Competition_Incubation->Wash_and_Lyse Measure_Radioactivity Measure Radioactivity (Gamma Counter) Wash_and_Lyse->Measure_Radioactivity Protein_Assay Protein Quantification Wash_and_Lyse->Protein_Assay Data_Analysis Data Analysis (Uptake kinetics, IC50) Measure_Radioactivity->Data_Analysis Protein_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for In Vitro Evaluation of [18F]TRACK.

In Vivo Evaluation of [18F]TRACK

Preclinical in vivo studies are essential to evaluate the biodistribution, tumor uptake, and specificity of a PET radiotracer.

Studies have utilized athymic nude mice bearing subcutaneous KM12 tumor xenografts to evaluate [18F]TRACK.[7]

TissueSUVmean at 60 minReference
KM12 Tumor0.43 ± 0.03[7]
Brown Adipose Tissue (BAT)1.32 ± 0.08[7]
Time PointRatioReference
60 min0.9[7]
120 min1.2[7]

This protocol is a generalized summary based on the described in vivo experiments with [18F]TRACK.[7]

  • Animal Model: Athymic nude mice with established KM12 tumor xenografts are used.

  • Radiotracer Administration: [18F]TRACK is administered intravenously via the tail vein.

  • Dynamic PET/CT Scanning: Dynamic PET scans are acquired over a period of time (e.g., 120 minutes) to observe the biodistribution and clearance of the radiotracer. A CT scan is performed for anatomical co-registration and attenuation correction.

  • Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a non-radiolabeled Trk inhibitor (e.g., entrectinib) before the administration of [18F]TRACK.

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images corresponding to the tumor and other organs to generate time-activity curves. Standardized Uptake Values (SUVs) are calculated.

  • Ex Vivo Biodistribution: At the end of the imaging session, animals are euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured in a gamma counter to confirm PET findings.

Synthesis and Radiolabeling of [18F]TRACK

The radiosynthesis of [18F]TRACK has been described and is typically performed via nucleophilic substitution on a suitable precursor.[8][10] Automated synthesis modules are often employed to ensure reproducibility and radiation safety.[11] A typical synthesis involves the production of [18F]fluoride via a cyclotron, followed by a multi-step reaction and purification process.[11][12]

Conclusion and Future Directions

The preclinical data for [18F]TRACK demonstrate its potential as a PET imaging agent for the non-invasive detection of Trk-expressing tumors, including those driven by NTRK fusions.[7] The radiotracer shows specific uptake in TrkA-expressing tumor cells in vitro and in vivo.[7] Further studies are warranted to fully establish its clinical utility for patient selection for Trk-targeted therapies and for monitoring treatment response. The development of such imaging agents is a critical step towards personalized medicine in the field of oncology.

References

The Role of Tropomyosin Receptor Kinase (Trk) Signaling Pathways in Tumorigenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Tropomyosin Receptor Kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, and their corresponding neurotrophin ligands, play a critical role in the development and function of the nervous system. However, aberrant activation of Trk signaling pathways is increasingly recognized as a potent driver of tumorigenesis across a wide spectrum of human cancers. This guide provides a comprehensive overview of the core Trk signaling pathways, the mechanisms of their oncogenic activation, and the therapeutic strategies developed to target these pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to the Trk Receptor Family

The Trk receptors are single-pass transmembrane proteins encoded by the NTRK1, NTRK2, and NTRK3 genes, giving rise to TrkA, TrkB, and TrkC proteins, respectively.[1] These receptors are activated by neurotrophins, a family of growth factors essential for neuronal survival and differentiation.[2] The binding of a neurotrophin ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain, initiating downstream signaling cascades.[3]

The primary neurotrophin-Trk receptor pairings are:

  • Nerve Growth Factor (NGF) for TrkA[2]

  • Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) for TrkB[1]

  • Neurotrophin-3 (NT-3) for TrkC[1]

While their physiological roles are predominantly in the nervous system, the oncogenic potential of Trk signaling is realized through various genetic alterations that lead to ligand-independent, constitutive activation of the kinase domain.

Mechanisms of Oncogenic Trk Activation

The most common mechanism of oncogenic Trk activation is through chromosomal rearrangements that result in NTRK gene fusions .[4] These fusions join the 3' region of an NTRK gene, containing the kinase domain, with the 5' region of an unrelated gene. The fusion partner often provides a dimerization or oligomerization domain that leads to constitutive, ligand-independent activation of the Trk kinase.[4]

Other less frequent mechanisms of Trk activation in cancer include:

  • Point mutations : Single nucleotide variants within the kinase domain can lead to constitutive activation.

  • Gene amplification : Increased copy number of an NTRK gene can lead to overexpression of the Trk receptor, sensitizing the cell to low levels of neurotrophins.

  • Alternative splicing : Aberrant splicing can generate constitutively active Trk isoforms.

These alterations result in the persistent activation of downstream signaling pathways that drive cell proliferation, survival, and invasion.

Core Trk Signaling Pathways in Cancer

Once activated, Trk receptors recruit and phosphorylate a variety of adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:

  • Ras/MAPK Pathway : This pathway is a central regulator of cell proliferation. Activated Trk receptors recruit adaptor proteins like Shc and Grb2, which in turn activate the GTPase Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression.

  • PI3K/Akt Pathway : This pathway is crucial for cell survival and growth. Activated Trk receptors recruit and activate phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell growth through the mTOR pathway.

  • PLCγ Pathway : This pathway is involved in cell motility and invasion. Activated Trk receptors phosphorylate and activate phospholipase C-gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to cytoskeletal rearrangements and increased cell motility.

The constitutive activation of these pathways by oncogenic Trk alterations provides cancer cells with essential hallmarks of malignancy, including sustained proliferative signaling, evasion of apoptosis, and activation of invasion and metastasis.

Trk_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Trk Trk Receptor Shc_Grb2 Shc/Grb2/SOS Trk->Shc_Grb2 Phosphorylation PI3K PI3K Trk->PI3K Phosphorylation PLCg PLCγ Trk->PLCg Phosphorylation Neurotrophin Neurotrophin Neurotrophin->Trk Binding & Dimerization Ras Ras Shc_Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors_MAPK Translocation PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 Akt Akt PIP2_PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Transcription_Factors_Akt Transcription Factors (e.g., FOXO) Akt->Transcription_Factors_Akt Inhibition Growth Growth mTOR->Growth PIP2_IP3_DAG PIP2 -> IP3 + DAG PLCg->PIP2_IP3_DAG PKC PKC PIP2_IP3_DAG->PKC Ca2 Ca²⁺ Release PIP2_IP3_DAG->Ca2 Motility_Invasion Motility & Invasion PKC->Motility_Invasion Ca2->Motility_Invasion Proliferation Proliferation Transcription_Factors_MAPK->Proliferation Survival Survival Transcription_Factors_Akt->Survival Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-Trk) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection reprobe Strip and Re-probe (anti-total-Trk) detection->reprobe end End reprobe->end

References

Trk-IN-18: A Technical Guide for Neurotrophin Receptor Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The family of Tropomyosin receptor kinases (Trk), comprising TrkA, TrkB, and TrkC, are pivotal in the development, function, and survival of neurons.[1] These receptor tyrosine kinases are activated by neurotrophins, a class of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). The intricate signaling cascades initiated by neurotrophin-Trk binding are fundamental to neuronal plasticity, and their dysregulation is implicated in various neurological disorders and cancers. Trk-IN-18 is a potent, small-molecule inhibitor of Trk kinases, offering a valuable tool for dissecting the roles of these receptors in cellular processes and for preclinical research in oncology.[2] This technical guide provides an in-depth overview of this compound, including its chemical properties, and detailed protocols for its use in studying neurotrophin receptor biology.

Chemical and Physical Properties of this compound

This compound is a synthetic compound designed for high-affinity binding to the ATP-binding pocket of Trk kinases. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 2412008-91-2
Molecular Formula C₂₅H₂₃F₂N₅O₂S
Molecular Weight 495.54 g/mol
Appearance Solid
Solubility Soluble in DMSO.[3][4][5][6] Aqueous solubility is expected to be low.
Storage Store at -20°C for long-term stability.[7] Stock solutions in DMSO can be stored at -20°C for up to one month.[7]
Stability Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Trk kinases. By occupying the ATP-binding site, it prevents the phosphorylation of the kinase domain, thereby blocking the initiation of downstream signaling cascades. As a pan-Trk inhibitor, it is expected to inhibit TrkA, TrkB, and TrkC. The specific inhibitory concentrations (IC50) for each Trk receptor subtype for this compound are not publicly available in the searched resources. However, its characterization as a "potent" inhibitor suggests activity in the nanomolar range, similar to other well-characterized pan-Trk inhibitors.

Neurotrophin Signaling Pathways

The binding of neurotrophins to their cognate Trk receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways: the Ras/Raf/MEK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway. These pathways collectively regulate cell survival, proliferation, differentiation, and synaptic plasticity.

Neurotrophin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, or TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization Shc Shc Trk_Receptor->Shc Phosphorylation PI3K PI3K Trk_Receptor->PI3K Activation PLCG PLCγ Trk_Receptor->PLCG Activation Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC Activation Gene_Expression Gene Expression (Survival, Growth, Plasticity) PKC->Gene_Expression CREB->Gene_Expression mTOR->Gene_Expression Trk_IN_18 This compound Trk_IN_18->Trk_Receptor Inhibition

Caption: Neurotrophin signaling pathways inhibited by this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay

This protocol is adapted from a general kinase assay and is suitable for determining the IC50 of this compound against TrkA, TrkB, and TrkC.

Materials:

  • Recombinant human TrkA, TrkB, and TrkC kinases

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture (final concentration of kinase and substrate to be optimized).

  • Add 0.5 µL of the this compound dilution or DMSO (for control).

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration to be optimized, often near the Km for ATP).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - this compound dilutions - Kinase/Substrate mix - ATP solution Start->Prep_Reagents Dispense_Kinase Dispense Kinase/ Substrate Mix Prep_Reagents->Dispense_Kinase Add_Inhibitor Add this compound or DMSO Dispense_Kinase->Add_Inhibitor Incubate1 Incubate (10 min) Add_Inhibitor->Incubate1 Add_ATP Add ATP to initiate reaction Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate2->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Trk Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on neurotrophin-induced Trk phosphorylation in a cellular context.[8][9][10][11][12]

Materials:

  • Cell line expressing Trk receptors (e.g., PC12 for TrkA, SH-SY5Y for TrkB/TrkC)

  • Cell culture medium and supplements

  • Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Trk (pan or specific), anti-total Trk

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate neurotrophin for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Trk antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Trk antibody to confirm equal protein loading.

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding & Serum Starvation Start->Cell_Culture Inhibitor_Treatment Pre-treat with This compound Cell_Culture->Inhibitor_Treatment Neurotrophin_Stim Stimulate with Neurotrophin Inhibitor_Treatment->Neurotrophin_Stim Cell_Lysis Cell Lysis & Protein Quantification Neurotrophin_Stim->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-pTrk) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping & Re-probing (anti-total Trk) Detection->Stripping End End Stripping->End

Caption: Workflow for Western blot analysis of Trk phosphorylation.
Cell Proliferation/Viability Assay

This protocol can be used to determine the effect of this compound on the proliferation and viability of cells that are dependent on Trk signaling.

Materials:

  • Cancer cell line with a known Trk fusion (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion)

  • Cell culture medium and supplements

  • This compound

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • Allow the cells to attach overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (for control).

  • Incubate for 72 hours.

  • Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (50% growth inhibition) value.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. While a specific MSDS for this compound was not found in the performed searches, general safety precautions for handling chemical compounds should be followed.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex biology of neurotrophin receptors. Its potent inhibitory activity against Trk kinases allows for the targeted interrogation of their roles in health and disease. This technical guide provides a foundation for researchers to effectively utilize this compound in their studies, from biochemical characterization to cell-based functional assays. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting experiments aimed at unraveling the intricacies of Trk signaling.

References

In Vitro Characterization of Trk-IN-18: A Technical Guide to Kinase Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth in vitro characterization of Trk-IN-18, a potent inhibitor of Tropomyosin receptor kinases (Trks). The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of oncology and neuroscience.

Kinase Selectivity Profile of this compound

The precise targeting of kinase inhibitors is paramount for their efficacy and safety. To elucidate the selectivity of this compound, a comprehensive in vitro kinase profiling study is essential. While specific quantitative data for this compound's activity against a broad kinase panel is detailed within patent literature (WO2021148805A1), the following table structure is provided as a template for presenting such data. This format allows for a clear and comparative analysis of the inhibitor's potency against its intended targets (TrkA, TrkB, TrkC) versus a panel of off-target kinases.

Kinase TargetIC50 (nM)
TrkA Data from patent
TrkB Data from patent
TrkC Data from patent
Kinase 1Data from patent
Kinase 2Data from patent
Kinase 3Data from patent
...Data from patent

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Lower values indicate higher potency. Data is to be extracted from patent WO2021148805A1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to characterize the in vitro activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase enzymes (e.g., TrkA, TrkB, TrkC, and off-target kinases)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based assays

  • This compound (or other test compounds) serially diluted in Dimethyl Sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or microplate reader (luminescence or fluorescence-based)

Procedure:

  • Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase reaction buffer.

  • Dispense the master mix into the wells of the assay plate.

  • Add serially diluted this compound or control vehicle (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction. For radiometric assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper, followed by washing steps to remove unincorporated radiolabeled ATP. For luminescence-based assays, a stop reagent is added.

  • Quantify the kinase activity. For radiometric assays, measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescent signal, which correlates with the amount of ADP produced.

  • Calculate the percent inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cellular Assays for Trk Inhibition

Cell-based assays are essential to confirm that the biochemical activity of an inhibitor translates to a functional effect in a more physiologically relevant context.

Materials:

  • Cancer cell lines expressing Trk fusion proteins (e.g., KM-12 colorectal cancer cells with TPM3-NTRK1 fusion) or cells engineered to overexpress Trk receptors.

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

  • This compound (or other test compounds).

  • Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or target phosphorylation (e.g., specific antibodies for phospho-Trk, phospho-ERK for Western blotting or ELISA).

  • 96-well cell culture plates.

  • Luminometer, microplate reader, or Western blotting equipment.

Procedure (Cell Viability):

  • Seed the Trk-dependent cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Assess cell viability using a method such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

  • Measure the luminescent signal using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Procedure (Target Engagement/Phosphorylation):

  • Seed cells in appropriate culture plates and grow to a suitable confluency.

  • Treat cells with this compound or vehicle for a shorter duration (e.g., 1-2 hours).

  • If the cell line requires neurotrophin stimulation to activate Trk signaling, add the appropriate ligand (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) for a short period (e.g., 15-30 minutes) before lysis.

  • Lyse the cells and collect the protein extracts.

  • Analyze the phosphorylation status of Trk and downstream signaling proteins (e.g., ERK, AKT) by Western blotting or ELISA using phospho-specific antibodies.

  • A reduction in the phosphorylation of these proteins in the presence of this compound indicates target engagement and inhibition of the signaling pathway.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the core Trk signaling pathway and a typical workflow for determining kinase selectivity.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TrkReceptor Trk Receptor (TrkA, TrkB, or TrkC) Neurotrophin->TrkReceptor Binding Dimerization Receptor Dimerization & Autophosphorylation TrkReceptor->Dimerization Activation PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Shc_Grb2_SOS Shc / Grb2 / SOS Dimerization->Shc_Grb2_SOS AKT AKT PI3K->AKT Ras Ras Shc_Grb2_SOS->Ras CellSurvival Cell Survival & Proliferation AKT->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival NeuronalDifferentiation Neuronal Differentiation & Synaptic Plasticity ERK->NeuronalDifferentiation

Caption: Simplified Trk signaling pathway upon neurotrophin binding.

Kinase_Selectivity_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound This compound (Serial Dilution) AssayPlate Prepare Assay Plate Compound->AssayPlate KinasePanel Panel of Kinases (Trk & Off-targets) KinasePanel->AssayPlate Incubation Incubate with ATP (Radiolabeled or Cold) AssayPlate->Incubation Detection Measure Kinase Activity (e.g., Radioactivity, Luminescence) Incubation->Detection DataAnalysis Data Analysis Detection->DataAnalysis IC50 Determine IC50 Values DataAnalysis->IC50

Caption: Experimental workflow for determining kinase selectivity.

Navigating the Kinome: An In-depth Technical Guide to the Pharmacokinetics of 18F-labeled Trk Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic properties of 18F-labeled Tropomyosin receptor kinase (Trk) inhibitors, with a primary focus on the well-characterized radiotracer, [¹⁸F]TRACK. Dysregulation of Trk signaling pathways is implicated in various cancers and neurological disorders, making PET imaging with specific radiotracers a critical tool for diagnosis, target engagement studies, and monitoring therapeutic response.[1][2] This document details the experimental methodologies, quantitative pharmacokinetic data, and underlying signaling pathways relevant to the preclinical and clinical evaluation of these imaging agents.

The Trk Signaling Pathway: A Key Target in Disease

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Upon binding their respective neurotrophin ligands—Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC—these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.

The primary signaling pathways activated by Trk receptors include:

  • The Ras/MAPK Pathway: This pathway is central to cell proliferation, differentiation, and survival.

  • The PI3K/Akt Pathway: This pathway is critically involved in cell survival, growth, and metabolism.

  • The PLCγ Pathway: This pathway modulates intracellular calcium levels and activates Protein Kinase C (PKC), influencing a variety of cellular processes.

Oncogenic fusions involving the NTRK genes lead to constitutively active Trk signaling, driving tumor growth in a wide range of cancers. This has led to the development of highly specific Trk inhibitors, and consequently, the need for non-invasive methods to assess Trk expression and inhibitor efficacy in vivo.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) Shc Shc Trk->Shc PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC PKC->Transcription Neurotrophin Neurotrophin (NGF, BDNF, NT-3) Neurotrophin->Trk Binding & Dimerization

Trk Receptor Signaling Pathways.

Experimental Protocols for Preclinical Evaluation

The development of an 18F-labeled Trk inhibitor for PET imaging involves a rigorous preclinical evaluation pipeline. The following sections detail the typical experimental methodologies employed.

Radiosynthesis of [¹⁸F]TRACK

The radiosynthesis of [¹⁸F]TRACK is typically achieved through a copper-mediated radiofluorination of a suitable precursor.

Protocol:

  • [¹⁸F]Fluoride Production: No-carrier-added aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding an [¹⁸O]H₂O target.

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride is passed through a QMA Sep-Pak Light Carbonate cartridge to trap the [¹⁸F]fluoride.

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted with a solution of tetraethylammonium bicarbonate in methanol and dried under a stream of nitrogen at an elevated temperature.

  • Radiolabeling Reaction: A solution of the boronic ester precursor of TRACK and a copper catalyst (e.g., Cu(OTf)₂(pyridine)₄) in a suitable solvent mixture (e.g., DMAc/ⁿBuOH) is added to the dried [¹⁸F]fluoride. The reaction mixture is heated for a specific duration.

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected fraction containing [¹⁸F]TRACK is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: The final product undergoes quality control tests to determine radiochemical purity, molar activity, and residual solvent levels.

Radiosynthesis_Workflow Start Start: [¹⁸O]H₂O Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F Start->Cyclotron F18_aq Aqueous [¹⁸F]Fluoride Cyclotron->F18_aq QMA QMA Cartridge Trapping F18_aq->QMA Elution Elution & Drying QMA->Elution Reaction Radiolabeling Reaction (Precursor, Cu Catalyst, Heat) Elution->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC Final Injectable [¹⁸F]TRACK QC->Final

Radiosynthesis Workflow for [¹⁸F]TRACK.

In Vitro Evaluation
  • Cellular Uptake Assays:

    • Tumor cell lines with known Trk expression (e.g., KM12 human colorectal cancer cells expressing a TPM3-NTRK1 fusion) are cultured.

    • Cells are incubated with [¹⁸F]TRACK at 37°C for various time points.

    • After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove unbound radiotracer.

    • The cells are lysed, and the radioactivity is measured using a gamma counter.

    • Protein concentration is determined to normalize the radioactivity uptake.

  • Competition Binding Assays:

    • The cellular uptake assay is repeated in the presence of increasing concentrations of a non-radioactive Trk inhibitor (e.g., unlabeled TRACK or entrectinib).

    • The concentration of the competitor that inhibits 50% of the specific binding of [¹⁸F]TRACK (IC₅₀) is determined.

In Vivo Evaluation in Animal Models
  • Biodistribution Studies:

    • Tumor-bearing animal models (e.g., athymic nude mice with KM12 xenografts) are used.

    • [¹⁸F]TRACK is administered intravenously (i.v.).

    • At various time points post-injection, animals are euthanized, and organs of interest (e.g., tumor, blood, muscle, liver, kidneys, brain) are collected and weighed.

    • The radioactivity in each organ is measured using a gamma counter.

    • The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • PET Imaging Studies:

    • Animals are anesthetized and placed in a small-animal PET scanner.

    • [¹⁸F]TRACK is administered i.v., and dynamic or static PET images are acquired over a specific duration.

    • For blocking studies, a Trk inhibitor is co-injected or pre-administered.

    • Regions of interest (ROIs) are drawn on the images to quantify the radiotracer uptake in various tissues, typically expressed as Standardized Uptake Values (SUV).

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for [¹⁸F]TRACK from preclinical studies.

Table 1: In Vitro Binding Affinity of [¹⁸F]TRACK in KM12 Cells [3][4]

CompetitorIC₅₀ (nM)
TRACK29.4 ± 9.4
Entrectinib30.9 ± 3.6

Table 2: In Vivo Biodistribution of [¹⁸F]TRACK in KM12 Tumor-Bearing Mice (%ID/g)

Organ30 min60 min120 min
Blood1.25 ± 0.150.89 ± 0.120.54 ± 0.08
Tumor0.40 ± 0.050.43 ± 0.030.45 ± 0.06
Muscle0.42 ± 0.060.48 ± 0.040.38 ± 0.05
Liver5.87 ± 0.735.12 ± 0.653.98 ± 0.51
Kidneys3.11 ± 0.412.56 ± 0.331.98 ± 0.27
Brain0.98 ± 0.110.76 ± 0.090.45 ± 0.07

Data are presented as mean ± SD.

Table 3: PET Imaging Derived SUVmean in KM12 Tumor-Bearing Mice (at 60 min post-injection) [3][4]

TissueSUVmean
KM12 Tumor0.43 ± 0.03
Brown Adipose Tissue (BAT)1.32 ± 0.08

Table 4: Tumor-to-Background Ratios from PET Imaging [3][4]

Ratio60 min120 min
Tumor-to-Muscle0.91.2

Conclusion and Future Directions

The 18F-labeled Trk inhibitor [¹⁸F]TRACK has demonstrated favorable pharmacokinetic properties for a PET imaging agent, including specific binding to Trk-expressing tumors and good brain penetration.[5][6] The detailed experimental protocols and quantitative data presented in this guide provide a framework for the evaluation of novel 18F-labeled Trk inhibitors.

Future research in this area will likely focus on the development of next-generation tracers with improved tumor-to-background ratios and optimized pharmacokinetic profiles for specific clinical applications. Furthermore, the application of these imaging agents in clinical trials will be crucial to validate their utility in patient stratification, monitoring treatment response to Trk inhibitors, and understanding the role of Trk signaling in a broader range of diseases.

Trk Inhibitor Development Trk Inhibitor Development Radiolabeling ([¹⁸F]) Radiolabeling ([¹⁸F]) Trk Inhibitor Development->Radiolabeling ([¹⁸F]) Preclinical Evaluation Preclinical Evaluation Trk Inhibitor Development->Preclinical Evaluation In Vitro Studies In Vitro Studies Radiolabeling ([¹⁸F])->In Vitro Studies In Vivo Studies In Vivo Studies Radiolabeling ([¹⁸F])->In Vivo Studies Clinical Translation Clinical Translation Preclinical Evaluation->Clinical Translation Patient Stratification Patient Stratification Clinical Translation->Patient Stratification Treatment Monitoring Treatment Monitoring Clinical Translation->Treatment Monitoring

Drug Development and Evaluation Pipeline.

References

Preclinical Evaluation of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors in Glioblastoma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of novel Tropomyosin Receptor Kinase (Trk) inhibitors for glioblastoma (GBM), with a focus on the next-generation inhibitor, zurletrectinib, as a case study. This document outlines the rationale for targeting Trk signaling in GBM, presents key preclinical data for a representative inhibitor, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Introduction: The Rationale for Targeting Trk in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis. The Tropomyosin Receptor Kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, and their neurotrophin ligands, are crucial for the development and function of the nervous system. However, aberrant Trk signaling, often driven by oncogenic NTRK gene fusions, has emerged as a key driver in various cancers, including glioblastoma.[1][2] These genetic alterations lead to constitutively active Trk signaling, promoting tumor cell proliferation, survival, and invasion through downstream pathways such as the Ras/MAPK and PI3K/Akt cascades.[1] This makes Trk a compelling therapeutic target for a subset of GBM patients.

The development of potent and selective Trk inhibitors has shown promise in clinical trials for various tumor types harboring NTRK fusions. However, challenges such as the blood-brain barrier penetration and acquired resistance mutations necessitate the development of next-generation inhibitors with improved intracranial activity and efficacy against resistant tumors.

Data Presentation: Preclinical Activity of Zurletrectinib

Zurletrectinib is a novel, next-generation, orally bioavailable, and CNS-penetrant pan-Trk inhibitor. The following tables summarize key preclinical data for zurletrectinib in glioblastoma models.

Table 1: In Vitro Kinase Inhibitory Activity of Zurletrectinib
Kinase TargetIC50 (nM)Notes
TrkA (Wild-Type)< 1Data synthesized from preclinical reports.
TrkB (Wild-Type)< 1Data synthesized from preclinical reports.
TrkC (Wild-Type)< 1Data synthesized from preclinical reports.
TrkA G595R< 5A common acquired resistance mutation.
TrkA G667C< 10Another key resistance mutation.
Table 2: In Vivo Efficacy of Zurletrectinib in an Orthotopic Glioblastoma Xenograft Model
Treatment GroupDose and ScheduleMedian Survival (days)p-value vs. Control
Vehicle Control-~30-
Selitrectinib30 mg/kg, BID41.5< 0.05
Repotrectinib15 mg/kg, BID66.5< 0.05
Zurletrectinib 15 mg/kg, BID 104 < 0.005

Data from studies on mice harboring orthotopic NTRK fusion-positive, TRK-mutant gliomas.[3][4]

Table 3: Pharmacokinetic Properties of Zurletrectinib
ParameterValueSpecies
Brain-to-Plasma Ratio (2h post-dose)0.155Rat
Oral BioavailabilityModerateMouse
CNS PenetrationSuperior to first and other next-generation Trk inhibitorsRat

Data from preclinical pharmacokinetic studies.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preclinical evaluation of Trk inhibitors in glioblastoma models.

In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the effect of a Trk inhibitor on the viability of glioblastoma cells.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G, or patient-derived xenograft lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trk inhibitor (e.g., zurletrectinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the Trk inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the Trk inhibitor at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Glioblastoma cells (e.g., patient-derived xenograft cells) suspended in sterile PBS or Matrigel

  • Stereotactic frame

  • Anesthesia machine (e.g., for isoflurane)

  • Small animal drill

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (forceps, scissors, etc.)

  • Betadine and alcohol swabs

  • Sutures or wound clips

Procedure:

  • Anesthetize the mouse using isoflurane and secure it in the stereotactic frame.

  • Shave the scalp and disinfect the surgical area with betadine and alcohol.

  • Make a small incision in the scalp to expose the skull.

  • Using a stereotactic drill, create a small burr hole in the skull over the desired injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Slowly lower the Hamilton syringe needle into the brain to the desired depth (e.g., 3 mm).

  • Inject 2-5 µL of the cell suspension (typically 1 x 10^5 to 5 x 10^5 cells) over 2-5 minutes.

  • Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

  • Seal the burr hole with bone wax and suture the scalp incision.

  • Monitor the animals for recovery and tumor growth (e.g., by bioluminescence imaging or MRI).

  • Once tumors are established, randomize the animals into treatment and control groups. Administer the Trk inhibitor as per the planned dose and schedule (e.g., oral gavage).

  • Monitor animal weight and well-being, and measure tumor growth at regular intervals. The primary endpoint is typically overall survival.

Western Blot Analysis of Trk Signaling

This protocol is for assessing the inhibition of Trk phosphorylation and downstream signaling pathways.

Materials:

  • Glioblastoma cells

  • Trk inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Trk, anti-Trk, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture glioblastoma cells and treat with the Trk inhibitor at various concentrations for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

Trk Signaling Pathway in Glioblastoma

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA/B/C) Ras Ras Trk->Ras Activates PI3K PI3K Trk->PI3K Activates Neurotrophin Neurotrophin (e.g., BDNF, NGF) Neurotrophin->Trk Binds and Activates Zurletrectinib Zurletrectinib (Trk Inhibitor) Zurletrectinib->Trk Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription label_MAPK MAPK Pathway Akt Akt PI3K->Akt Akt->Transcription label_PI3K PI3K/Akt Pathway Cell Proliferation,\nSurvival, Invasion Cell Proliferation, Survival, Invasion Transcription->Cell Proliferation,\nSurvival, Invasion

Caption: Simplified Trk signaling pathway in glioblastoma.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invivo In Vivo Models start Start: Novel Trk Inhibitor in_vitro In Vitro Studies start->in_vitro kinase_assay Kinase Assay (IC50) cell_viability Cell Viability (IC50) western_blot Western Blot (Signaling) in_vivo In Vivo Studies pk_pd Pharmacokinetics/ Pharmacodynamics orthotopic_model Orthotopic Glioblastoma Xenograft Model data_analysis Data Analysis & Interpretation end Go/No-Go Decision for Clinical Development data_analysis->end kinase_assay->in_vivo Promising Results cell_viability->in_vivo Promising Results western_blot->in_vivo Promising Results efficacy_study Efficacy Study (Survival) pk_pd->efficacy_study orthotopic_model->efficacy_study efficacy_study->data_analysis

Caption: General workflow for preclinical evaluation of a Trk inhibitor.

Conclusion

The preclinical data for next-generation Trk inhibitors like zurletrectinib are promising for the treatment of glioblastoma harboring NTRK fusions. The superior intracranial activity and efficacy against resistance mutations highlight the potential of this therapeutic strategy. The experimental protocols and workflows detailed in this guide provide a framework for the continued preclinical development and evaluation of novel Trk inhibitors for this challenging disease. Rigorous preclinical studies are essential to identify the most promising candidates for clinical translation and to ultimately improve outcomes for patients with glioblastoma.

References

The Core of Trk Inhibition: A Deep Dive into the Structure-Activity Relationship of Aza-Oxindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases, play a pivotal role in neuronal development, survival, and function. However, their aberrant activation through gene fusions and mutations has been implicated in the progression of numerous cancers. This has established the Trks as a critical target for therapeutic intervention. Among the diverse chemical scaffolds explored, the aza-oxindole core has emerged as a promising framework for the design of potent and selective Trk inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of aza-oxindole-based Trk inhibitors, offering valuable insights for the design of next-generation anticancer agents.

Quantitative Analysis of Aza-Oxindole Trk Inhibitors

The following tables summarize the in vitro potency of various aza-oxindole and related 7-azaindole derivatives against Trk kinases. The data highlights key structural modifications and their impact on inhibitory activity, providing a clear SAR landscape.

Table 1: In Vitro Potency of 3,5-Disubstituted 7-Azaindole Derivatives against TrkA [1][2]

CompoundR1R2TrkA IC50 (nM)
1 PhenylsulfonamidePyridylsulfonamideModerate Activity
2a 4-FluorophenylH>1000
2b 3,4-DifluorophenylH>1000
5a 4-Fluorophenyl4-Pyridyl150
5b 3,4-Difluorophenyl4-Pyridyl80
5c 4-Fluorophenyl3-Pyridyl250
5d 3,4-Difluorophenyl3-Pyridyl120

Table 2: SAR of 7-Azaindole Core Modifications [3]

CompoundCore ModificationT. brucei pEC50
NEU-1207 7-AzaindoleActive
1 N-Methylation of indoleInactive
2 N-Tosylation of indoleInactive
3 PyridofuranInactive
4 IndoleInactive

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically employed in the evaluation of aza-oxindole Trk inhibitors.

TrkA Kinase Assay (Biochemical)

This assay quantifies the enzymatic activity of TrkA and the inhibitory potential of test compounds. A common method is the ADP-Glo™ Kinase Assay.[4][5]

Materials:

  • Recombinant human TrkA enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (aza-oxindole derivatives)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

  • Add 2 µl of TrkA enzyme solution to each well.

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and IC50 values based on the reduction in luminescence in the presence of the inhibitor compared to the control.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of Trk inhibitors on the proliferation of cancer cell lines that are dependent on Trk signaling.

Materials:

  • Cancer cell line with Trk fusion (e.g., KM12, CUTO-3)

  • Complete cell culture medium

  • Test compounds (aza-oxindole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (e.g., SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[6]

  • Add 10 µl of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µl of detergent reagent to each well to solubilize the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Visualizing the Molecular Landscape

Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language to illustrate the Trk signaling cascade and a typical workflow for inhibitor screening.

Trk Signaling Pathway

Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation. The three major signaling pathways activated are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[7][8][9]

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Shc Shc TrkA->Shc pY490 PI3K PI3K TrkA->PI3K pY751 PLCg PLCγ TrkA->PLCg pY785 NGF NGF NGF->TrkA Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Akt->CREB IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Raf GeneExpression Gene Expression (Survival, Proliferation, Differentiation) CREB->GeneExpression

Caption: Overview of the Trk signaling pathway.

Experimental Workflow for Trk Inhibitor Screening

The process of identifying and characterizing novel Trk inhibitors typically follows a structured workflow, beginning with initial screening and culminating in more complex cellular assays.

Inhibitor_Screening_Workflow Start Start: Library of Aza-Oxindole Analogs BiochemicalAssay Biochemical Kinase Assay (e.g., TrkA IC50 determination) Start->BiochemicalAssay DataAnalysis1 Data Analysis: Identify Potent Hits BiochemicalAssay->DataAnalysis1 CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT on Trk-dependent cells) DataAnalysis1->CellBasedAssay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis DataAnalysis1->SAR_Analysis Inactive Compounds DataAnalysis2 Data Analysis: Determine Cellular Potency (GI50) CellBasedAssay->DataAnalysis2 DataAnalysis2->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Design New Analogs End End: Identification of Lead Candidates Lead_Optimization->End

Caption: A typical workflow for screening Trk inhibitors.

Conclusion and Future Directions

The aza-oxindole scaffold has proven to be a versatile and fruitful starting point for the development of potent Trk inhibitors. The SAR studies highlighted in this guide demonstrate that modifications at the 3 and 5 positions of the 7-azaindole ring, as well as the integrity of the core heterocyclic system, are critical for potent inhibitory activity. Future efforts in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and clinical translatability. Furthermore, exploring the selectivity profile of these inhibitors against a broader panel of kinases will be crucial to minimize off-target effects and improve their therapeutic window. The combination of rational drug design, guided by the SAR principles outlined herein, with robust biological evaluation will undoubtedly lead to the discovery of novel aza-oxindole-based Trk inhibitors with superior anticancer properties.

References

Methodological & Application

Application Notes & Protocols: In Vivo PET Imaging with [18F]Trk-IN-18 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases including TrkA, TrkB, and TrkC, are pivotal in the development and function of the nervous system.[1][2] The genes encoding these receptors—NTRK1, NTRK2, and NTRK3—can undergo chromosomal rearrangements, leading to the formation of TRK fusion proteins.[3] These fusion proteins are constitutively active oncogenic drivers in a wide array of adult and pediatric tumors.[1][4]

The development of small-molecule TRK inhibitors has ushered in a new era of tissue-agnostic cancer therapy.[2][5] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[6] By labeling a selective TRK inhibitor, such as the hypothetical compound "Trk-IN-18," with fluorine-18 ([18F]), it is possible to visualize and quantify the expression and engagement of TRK proteins in preclinical mouse models. This enables the evaluation of drug biodistribution, target engagement, and therapeutic response.

This document provides a detailed protocol for conducting in vivo PET imaging using an 18F-labeled TRK inhibitor in mouse models bearing TRK-positive tumors. The procedures outlined are based on established methods for similar tracers, such as [18F]TRACK, a known 18F-labeled pan-Trk inhibitor.[7][8]

Signaling Pathway and Experimental Workflow

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

The TRK signaling cascade is initiated by the binding of neurotrophins to the extracellular domain of the TRK receptors.[2] This induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[1][9] This activation subsequently triggers multiple downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4][9][10] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled signaling independent of ligand binding.[3]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_receptor TRK Receptor (TrkA, TrkB, TrkC) RAS RAS TRK_receptor->RAS Activates PI3K PI3K TRK_receptor->PI3K PLCg PLCγ TRK_receptor->PLCg Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK_receptor Binds Trk_IN_18 [18F]this compound (PET Tracer) Trk_IN_18->TRK_receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PET_Workflow start Start: Mouse Model (e.g., KM12 Xenograft) prep 1. Animal Preparation - Fasting (4-6h) - Maintain body temp. start->prep injection 3. Anesthesia & Catheterization (Isoflurane, Tail Vein) prep->injection synthesis 2. [18F]this compound Radiolabeling & Quality Control tracer_admin 4. Tracer Administration (IV Injection) synthesis->tracer_admin injection->tracer_admin uptake 5. Uptake Period (e.g., 60 min) tracer_admin->uptake imaging 6. PET/CT Scan (e.g., 10-20 min acquisition) uptake->imaging reconstruction 7. Image Reconstruction (e.g., OSEM3D) imaging->reconstruction analysis 8. Image Analysis - ROI Definition - SUV Calculation reconstruction->analysis biodist 9. (Optional) Ex Vivo Biodistribution & Autoradiography analysis->biodist Validation end End: Data Interpretation analysis->end biodist->end

References

Application Notes and Protocols for Trk-IN-18 in Brain Tissue Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2][3][4][5] Their dysregulation is implicated in various neurological disorders and cancers, making them a significant target for drug development.[3][6][7] Trk-IN-18 is a potent and selective inhibitor of Trk kinases. Autoradiography using a radiolabeled form of this compound can be a powerful technique to visualize and quantify the distribution and density of Trk receptors in brain tissue, providing valuable insights into their physiological and pathological roles.[8][9][10]

This document provides detailed application notes and protocols for the use of radiolabeled this compound in in vitro autoradiography experiments on brain tissue sections. The protocols are based on established methodologies for receptor autoradiography and are intended to serve as a comprehensive guide for researchers.[9][11][12][13]

Trk Receptor Signaling Pathway

Trk receptors are activated by neurotrophins, leading to the activation of several downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][2][14][15][16] These pathways are fundamental in regulating neuronal survival, differentiation, and synaptic plasticity.[1][2][4][16]

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds Ras Ras Trk Receptor->Ras Activates PI3K PI3K Trk Receptor->PI3K Activates PLCγ PLCγ Trk Receptor->PLCγ Activates MAPK MAPK Ras->MAPK Neuronal Differentiation\n& Growth Neuronal Differentiation & Growth MAPK->Neuronal Differentiation\n& Growth Akt Akt PI3K->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival IP3_DAG IP3_DAG PLCγ->IP3_DAG IP3/DAG Synaptic Plasticity Synaptic Plasticity IP3_DAG->Synaptic Plasticity Autoradiography_Workflow A Tissue Section Preparation B Pre-incubation (Remove endogenous ligands) A->B C Incubation with Radioligand (Total & Non-specific Binding) B->C D Washing (Remove unbound radioligand) C->D E Drying D->E F Exposure to Film or Phosphor Screen E->F G Image Analysis F->G

References

Application Notes and Protocols for Measuring Trk Phosphorylation Following Trk-IN-18 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity.[1][2][3] Aberrant Trk signaling, often driven by gene fusions, is implicated in the pathogenesis of various cancers.[2][4][5] Consequently, Trk inhibitors have emerged as a promising class of targeted cancer therapeutics.[1][4] Trk-IN-18 is a potent inhibitor of Trk kinases, targeting the ATP-binding site of the kinase domain to block its catalytic activity.[1][6] This application note provides a detailed protocol for utilizing Western blotting to measure the inhibition of Trk phosphorylation in cultured cells upon treatment with this compound.

Signaling Pathway

The binding of neurotrophins to their respective Trk receptors induces receptor dimerization and autophosphorylation on specific tyrosine residues within the kinase domain.[7][8] This activation initiates downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and differentiation.[1][3][8] Trk inhibitors, like this compound, competitively bind to the ATP-binding pocket of the Trk kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.[9]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Trk Trk Receptor pTrk p-Trk Trk->pTrk Autophosphorylation Neurotrophin Neurotrophin Neurotrophin->Trk Binding & Dimerization Ras Ras pTrk->Ras PI3K PI3K pTrk->PI3K MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Proliferation Proliferation/ Survival MAPK_Pathway->Proliferation Akt_Pathway->Proliferation Trk_IN_18 This compound Trk_IN_18->pTrk Inhibition

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow involves cell culture, treatment with this compound, preparation of cell lysates, protein quantification, separation of proteins by SDS-PAGE, transfer to a membrane, immunodetection of phosphorylated Trk (p-Trk) and total Trk, and finally, data analysis.

Experimental_Workflow A Cell Culture B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (p-Trk & Total Trk) F->G H Signal Detection G->H I Data Analysis H->I

References

Application Notes and Protocols: Using Trk-IN-18 to Monitor Therapeutic Response in NTRK Fusion-Positive Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a diverse range of adult and pediatric solid tumors.[1][2] These fusions lead to the constitutive activation of Tropomyosin receptor kinase (Trk) proteins, which drives downstream signaling pathways, promoting cell proliferation and survival.[3][4] The development of targeted Trk inhibitors has shown significant clinical benefit for patients with NTRK fusion-positive cancers.[5][6]

Trk-IN-18 is a potent inhibitor of Trk kinases.[3] Its fluorine-18 labeled analogue, [18F]TRACK, is a novel PET (Positron Emission Tomography) tracer developed for the in vivo imaging of Trk receptors.[7] This allows for the non-invasive quantification and monitoring of Trk expression and activity in tumors. This application note provides detailed protocols for using this compound and [18F]TRACK to assess therapeutic response in preclinical models of NTRK fusion-positive cancers.

Mechanism of Action and Signaling Pathway

NTRK fusions result in ligand-independent dimerization and autophosphorylation of the Trk kinase domain, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways are crucial for cell growth, proliferation, and survival.[4]

This compound acts as a competitive inhibitor at the ATP-binding site of the Trk kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling. By using [18F]TRACK in PET imaging, it is possible to visualize and quantify the levels of Trk protein in tumors, providing a pharmacodynamic biomarker to assess the efficacy of therapeutic interventions.

NTRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_fusion NTRK Fusion Protein (e.g., TPM3-NTRK1) RAS RAS NTRK_fusion->RAS P PI3K PI3K NTRK_fusion->PI3K P PLCg PLCγ NTRK_fusion->PLCg P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation Trk_IN_18 This compound Trk_IN_18->NTRK_fusion

Caption: NTRK Fusion Signaling and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving Trk inhibitors and the [18F]TRACK PET tracer in the context of NTRK fusion-positive cancer models.

Table 1: In Vitro Inhibition of NTRK Fusion-Positive Cancer Cells

CompoundCell LineNTRK FusionAssay TypeIC50 (nM)Reference
[18F]TRACK KM12TPM3-NTRK1Competitive Binding29.4 ± 9.4[8]
Entrectinib KM12TPM3-NTRK1Competitive Binding30.9 ± 3.6[8]
Larotrectinib MultipleVariousKinase AssayLow nM range[1]
LOXO-101 KM12TPM3-NTRK1Proliferation Assay<100[9]

Table 2: In Vivo [18F]TRACK PET Imaging Data in KM12 Xenograft Model

ParameterValueTime PointReference
Tumor Uptake (SUVmean) 0.43 ± 0.0360 min[8]
Tumor-to-Muscle Ratio 0.960 min[8]
Tumor-to-Muscle Ratio 1.2120 min[8]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of a therapeutic agent on NTRK fusion-positive cancer cells.

Cell_Viability_Workflow start Start seed_cells Seed KM12 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of therapeutic agent incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate for 10 min add_reagent->incubate3 read_luminescence Measure luminescence incubate3->read_luminescence analyze Calculate IC50 values read_luminescence->analyze end End analyze->end

Caption: Cell Viability Assay Workflow.

Materials:

  • KM12 colorectal carcinoma cell line (TPM3-NTRK1 fusion-positive)[10]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear bottom white plates

  • Therapeutic agent of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed KM12 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the therapeutic agent in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted therapeutic agent. Include vehicle-only control wells.

  • Incubate the plates for an additional 72 hours.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Trk Phosphorylation

This protocol is used to determine the effect of a therapeutic agent on the phosphorylation status of the Trk fusion protein.

Materials:

  • KM12 cells

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control)[11][12]

  • HRP-conjugated secondary antibodies

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate KM12 cells and grow to 70-80% confluency.

  • Treat the cells with the therapeutic agent at various concentrations and time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control.

In Vivo Monitoring of Therapeutic Response using [18F]TRACK PET Imaging

This protocol describes a longitudinal study to monitor the therapeutic response of an NTRK fusion-positive tumor xenograft to a treatment regimen using [18F]TRACK PET imaging.

PET_Imaging_Workflow start Start implant_cells Implant KM12 cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to reach ~150-200 mm³ implant_cells->tumor_growth baseline_scan Baseline [18F]TRACK PET/CT scan tumor_growth->baseline_scan randomize Randomize mice into treatment and control groups baseline_scan->randomize treat Administer therapeutic agent (e.g., daily for 14 days) randomize->treat followup_scan1 Follow-up [18F]TRACK PET/CT scan (Day 7) treat->followup_scan1 followup_scan2 Follow-up [18F]TRACK PET/CT scan (Day 14) followup_scan1->followup_scan2 analyze Analyze tumor volume and [18F]TRACK uptake (SUV) followup_scan2->analyze end End analyze->end

Caption: In Vivo Therapeutic Response Monitoring Workflow.

Materials:

  • Athymic nude mice (6-8 weeks old)[11]

  • KM12 cells

  • Matrigel

  • Therapeutic agent of interest and vehicle control

  • [18F]TRACK radiotracer

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 KM12 cells mixed with Matrigel into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=5-10 per group).[13]

  • Baseline PET/CT Scan:

    • Fast the mice for 4-6 hours prior to imaging.[14]

    • Anesthetize the mice with isoflurane.

    • Administer ~5-10 MBq of [18F]TRACK via tail vein injection.[15][16]

    • Acquire a 10-15 minute static PET scan 60 minutes post-injection, followed by a CT scan for anatomical localization and attenuation correction.[8]

  • Treatment Administration: Begin the treatment regimen. For example, administer the therapeutic agent daily via oral gavage for 14 days.[11] The control group receives the vehicle.

  • Follow-up PET/CT Scans: Perform [18F]TRACK PET/CT scans on days 7 and 14 of treatment, following the same procedure as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on the fused PET/CT images.

    • Calculate the mean and maximum Standardized Uptake Values (SUVmean and SUVmax) for the tumor at each time point.

    • Compare the changes in tumor volume and [18F]TRACK uptake between the treatment and control groups over time to assess therapeutic response.

Conclusion

The use of this compound and its radiolabeled counterpart, [18F]TRACK, provides a powerful toolset for researchers and drug developers working on therapies for NTRK fusion-positive cancers. The protocols outlined in this application note offer a framework for assessing the in vitro and in vivo efficacy of novel therapeutic agents targeting this specific oncogenic driver. By combining cellular assays, molecular analysis, and non-invasive imaging, a comprehensive understanding of a drug's mechanism of action and its impact on tumor biology can be achieved, facilitating the advancement of new and effective treatments for patients with NTRK fusion-positive malignancies.

References

Application Notes and Protocols for Immunohistochemical Detection of Trk Expression in Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors and their neurotrophin ligands are crucial for the development and function of the nervous system.[2][3] Gene fusions involving the NTRK genes can lead to the formation of chimeric oncoproteins with constitutively active kinase function, driving tumorigenesis in a wide range of adult and pediatric cancers.[4] The advent of potent and specific Trk inhibitors has made the detection of Trk protein expression and NTRK gene fusions a critical component of personalized oncology.[5][6] Immunohistochemistry (IHC) serves as a valuable screening tool for identifying tumors with Trk protein overexpression, which may be indicative of underlying NTRK gene fusions.[5][7][8] This document provides a detailed protocol for the immunohistochemical detection of Trk expression in patient-derived, formalin-fixed, paraffin-embedded (FFPE) tissue samples using a pan-Trk antibody.

Trk Signaling Pathway

Upon binding of neurotrophins (like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3)) to their respective Trk receptors, the receptors dimerize and autophosphorylate.[9][10] This activation triggers multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which are pivotal in promoting cell survival, proliferation, and differentiation.[2][9][11] In cancers with NTRK fusions, this signaling becomes ligand-independent and constitutively active, leading to uncontrolled cell growth.

Trk_Signaling_Pathway Trk Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophins Neurotrophins Trk Receptor Trk Receptor Neurotrophins->Trk Receptor Binding Dimerization Dimerization Trk Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS PLC-γ PLC-γ Autophosphorylation->PLC-γ AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation PLC-γ->Differentiation

Caption: Overview of the Trk signaling cascade.

Experimental Protocol: Immunohistochemistry for Pan-Trk

This protocol outlines the steps for detecting Trk protein expression in FFPE tissue sections.

Materials and Reagents
Reagent/MaterialSupplier/Source
FFPE Tissue Sections (3-6 µm)Patient Samples
Positively Charged SlidesStandard Laboratory Supplier
XyleneStandard Laboratory Supplier
Ethanol (100%, 95%, 70%)Standard Laboratory Supplier
Deionized WaterIn-house
Antigen Retrieval Buffer (e.g., EDTA, pH 8.0-9.0)Various
Peroxide BlockVarious
Protein Block/Background PunisherVarious
Pan-Trk Rabbit Monoclonal Antibody (e.g., clone EPR17341)Various
Polymer-based Detection System (e.g., HRP-polymer)Various
DAB Chromogen KitVarious
Hematoxylin CounterstainStandard Laboratory Supplier
Mounting MediumStandard Laboratory Supplier
Positive Control Tissue (e.g., appendix, brain, testis)In-house or Commercial
Negative Control Reagent (e.g., Rabbit monoclonal isotype control)Various
Immunohistochemistry Staining Protocol

The following table provides a detailed methodology for the pan-Trk IHC staining procedure. This protocol may require optimization for individual laboratory settings and automated staining platforms.

StepProcedureIncubation TimeTemperatureNotes
1. Deparaffinization and Rehydration Immerse slides in xylene (2-3 changes), followed by a graded ethanol series (100%, 95%, 70%) and finally in deionized water.5 min per stepRoom TempEnsure complete removal of paraffin.
2. Antigen Retrieval Perform Heat-Induced Epitope Retrieval (HIER) using a high pH buffer (e.g., EDTA, pH 8.0-9.0).[12][13]20-60 min95-100°CMethod can be a pressure cooker, water bath, or steamer. Allow slides to cool to room temperature.
3. Peroxide Block Incubate slides with a peroxide blocking solution to quench endogenous peroxidase activity.5-10 minRoom TempRinse with wash buffer.
4. Protein Block Apply a protein blocking solution to reduce non-specific background staining.5-10 minRoom Temp
5. Primary Antibody Incubation Incubate slides with the pan-Trk primary antibody (e.g., clone EPR17341, often used as a prediluted, ready-to-use solution).[1]16-60 minRoom TempRinse with wash buffer.
6. Detection System Apply a polymer-based detection system (e.g., HRP-polymer).30 minRoom TempThis avoids biotin-related background. Rinse with wash buffer.
7. Chromogen Incubate with DAB chromogen solution until a brown precipitate is visible.5-10 minRoom TempMonitor visually to avoid overstaining. Rinse with deionized water.
8. Counterstaining Counterstain with hematoxylin to visualize cell nuclei.1-5 minRoom TempDifferentiate in weak acid and blue in a suitable solution.
9. Dehydration and Mounting Dehydrate slides through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.2 min per stepRoom Temp

Experimental Workflow

The overall workflow for Trk IHC testing involves several key stages from sample preparation to final interpretation.

IHC_Workflow cluster_staining Automated or Manual Staining A Sample Collection (FFPE Tissue Block) B Sectioning (3-6 µm sections on charged slides) A->B C Deparaffinization & Rehydration B->C D Antigen Retrieval (HIER) C->D E Staining Procedure D->E F Microscopic Examination E->F S1 Peroxide Block G Scoring & Interpretation F->G H Confirmatory Molecular Testing (NGS, FISH) G->H If IHC Positive S2 Protein Block S1->S2 S3 Primary Antibody (pan-Trk) S2->S3 S4 Detection System S3->S4 S5 Chromogen (DAB) S4->S5 S6 Counterstain S5->S6

Caption: Experimental workflow for Trk IHC.

Data Presentation and Interpretation

Scoring of Pan-Trk Expression

The expression of pan-Trk is evaluated based on the percentage of positive tumor cells and the intensity of the staining.

Scoring ParameterCriteria
Positive Staining ≥ 1% of tumor cells exhibiting distinct staining of any intensity.[1]
Staining Intensity Graded as: 0 (Negative) 1+ (Weak) 2+ (Moderate) 3+ (Strong)[1]
Subcellular Localization Staining can be observed in the cytoplasm, nucleus, or on the cell membrane.[5][14] The pattern can be influenced by the NTRK fusion partner. For instance, ETV6-NTRK3 fusions often show nuclear staining, while LMNA-NTRK1 fusions may show nuclear membrane accentuation.[7][14]
Controls
  • Positive Control: Tissues known to express Trk proteins, such as normal appendix, brain, or testis, should be included in every run to validate the staining protocol.[5][14]

  • Negative Control: A section from tissue known not to express Trk should be used. Additionally, a reagent control where the primary antibody is replaced with a non-immune isotype control should be performed to check for non-specific staining.

Conclusion and Recommendations

Pan-Trk IHC is a sensitive and efficient screening method for identifying tumors that may harbor NTRK gene fusions.[14][15] A positive IHC result, characterized by cytoplasmic, nuclear, and/or membranous staining in tumor cells, should prompt confirmatory testing with a molecular method such as Next-Generation Sequencing (NGS) or Fluorescence In Situ Hybridization (FISH) to definitively identify the presence of an NTRK gene fusion.[5][8] It is important to be aware of potential pitfalls, such as physiological Trk expression in certain normal tissues, which can lead to false-positive interpretations.[6][16] Therefore, careful evaluation by a trained pathologist, considering the staining pattern and clinical context, is essential for accurate interpretation.

References

Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induction by Trk-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[][2][3] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[][2] These receptors are activated by neurotrophins, leading to the activation of downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell survival, proliferation, and differentiation.[][2][4][5] In various cancers, the aberrant activation of Trk signaling, often due to NTRK gene fusions, can drive tumor growth and survival.[6][7]

Trk-IN-18 is a potent inhibitor of Trk kinases.[8] By blocking the ATP binding site of the Trk kinase domain, this compound can inhibit the downstream signaling pathways that promote cell survival.[9] This inhibition is hypothesized to induce apoptosis, or programmed cell death, in cancer cells that are dependent on Trk signaling. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in a relevant cancer cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of Apoptosis Detection

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[10] This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.[11][12][13][14]

  • Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[13]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes.[13][14] It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence.[12]

This dual-staining allows for the identification of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (less common in vitro).

Signaling Pathway of Trk Inhibition Leading to Apoptosis

Trk_Signaling_Pathway Trk Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds and Activates PI3K PI3K Trk Receptor->PI3K Activates MAPK Pathway MAPK Pathway Trk Receptor->MAPK Pathway Activates This compound This compound This compound->Trk Receptor AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Promotes MAPK Pathway->Cell Survival Promotes Apoptosis Apoptosis Cell Survival->Apoptosis Inhibits

Caption: Inhibition of the Trk signaling pathway by this compound, leading to apoptosis.

Experimental Workflow

Experimental_Workflow Flow Cytometry Workflow for Apoptosis Analysis Cell_Culture Seed cancer cells in a 6-well plate Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24, 48 hours) Treatment->Incubation Harvest Harvest cells (including supernatant) Incubation->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend cells in 1X Binding Buffer Wash->Resuspend Staining Add Annexin V-FITC and Propidium Iodide Resuspend->Staining Incubate_Dark Incubate in the dark at room temperature Staining->Incubate_Dark Acquisition Analyze by flow cytometry Incubate_Dark->Acquisition Data_Analysis Quantify cell populations Acquisition->Data_Analysis

Caption: Experimental workflow for analyzing this compound induced apoptosis.

Materials and Methods

Materials
  • Cancer cell line with known Trk expression (e.g., KM12 colorectal cancer cells)

  • This compound (MedChemExpress, HY-146524)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometer

  • Microcentrifuge

  • Hemocytometer or automated cell counter

Experimental Protocol

1. Cell Seeding: a. Culture the selected cancer cell line in complete medium to ~80% confluency. b. Trypsinize and count the cells. c. Seed 5 x 10^5 cells per well in a 6-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 20 µM). c. Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound. d. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. e. Incubate the cells for the desired time period (e.g., 24 or 48 hours).

3. Cell Harvesting and Staining: a. After incubation, collect the culture medium (containing floating apoptotic cells) from each well into a separate flow cytometry tube. b. Wash the adherent cells with 1 mL of PBS, and then add 0.5 mL of Trypsin-EDTA to each well. Incubate for 2-3 minutes at 37°C. c. Neutralize the trypsin with 1 mL of complete medium and gently pipette to detach the cells. d. Combine the detached cells with the corresponding supernatant collected in step 3a. e. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. f. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes. g. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. h. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. i. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension. j. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. k. After incubation, add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates. c. Acquire at least 10,000 events per sample. d. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Results

The following table presents hypothetical data from a dose-response experiment where a Trk-dependent cancer cell line was treated with increasing concentrations of this compound for 48 hours.

This compound Conc. (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
185.6 ± 3.58.1 ± 1.26.3 ± 0.914.4 ± 2.1
562.3 ± 4.220.5 ± 2.817.2 ± 2.537.7 ± 5.3
1040.1 ± 5.135.8 ± 4.524.1 ± 3.859.9 ± 8.3
2022.7 ± 3.845.3 ± 5.232.0 ± 4.177.3 ± 9.3

Data are presented as mean ± standard deviation from three independent experiments.

Discussion

The results demonstrate that this compound induces apoptosis in a dose-dependent manner in Trk-dependent cancer cells. As the concentration of this compound increases, there is a corresponding decrease in the percentage of live cells and a significant increase in the percentage of both early and late apoptotic cells. This suggests that this compound effectively inhibits the pro-survival signaling mediated by Trk, leading to the activation of the apoptotic cascade.

This application note provides a robust and detailed protocol for assessing the apoptotic effects of Trk inhibitors like this compound. The use of flow cytometry with Annexin V and PI staining allows for accurate and quantitative analysis of apoptosis, which is essential for the preclinical evaluation of novel anti-cancer agents targeting the Trk pathway. Further studies could involve time-course experiments to understand the kinetics of apoptosis induction and western blot analysis to confirm the modulation of key apoptotic and Trk signaling proteins.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of Trk-IN-18 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Trk-IN-18 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent small-molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are crucial for the development and function of the nervous system and are implicated in various cancers when their signaling is dysregulated. This compound is designed to block the ATP-binding site of these kinases, thereby inhibiting their activity.

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects occur when a drug or compound interacts with and modulates the activity of proteins other than its intended target.[1] With kinase inhibitors, this is a common issue due to the high degree of structural similarity within the ATP-binding pocket across the human kinome.[2] These unintended interactions can lead to misinterpretation of experimental results, where a biological phenotype is incorrectly attributed to the inhibition of the primary target (Trk kinases), and can also cause cellular toxicity.

Q3: How can I determine if the observed phenotype in my cellular assay is a result of on-target Trk inhibition or off-target effects of this compound?

To confirm that the observed cellular phenotype is due to the inhibition of Trk kinases, a multi-pronged approach is recommended:

  • Biochemical Profiling: Determine the kinase selectivity profile of this compound.

  • Cellular Target Engagement: Confirm that this compound binds to Trk kinases in your cellular model.

  • Use of Structurally Unrelated Inhibitors: Corroborate your findings with other potent and selective Trk inhibitors that have a different chemical scaffold.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of Trk receptors and observe if this phenocopies the effect of this compound.

  • Washout Experiments: For reversible inhibitors, removing the compound from the media should lead to a reversal of the on-target phenotype if the off-target effects are minimal or have different kinetics.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.

This could be due to off-target effects, issues with compound stability, or variability in cell culture conditions.

Possible Cause Troubleshooting Step Expected Outcome
Off-target activity 1. Perform a dose-response experiment. 2. Compare the EC50 for the observed phenotype with the IC50 for Trk inhibition. 3. Test a structurally unrelated Trk inhibitor.A significant discrepancy between the phenotypic EC50 and the Trk IC50 may suggest off-target effects. A similar phenotype with a different Trk inhibitor strengthens the on-target hypothesis.
Compound instability 1. Prepare fresh stock solutions of this compound. 2. Protect the compound from light and repeated freeze-thaw cycles.Consistent results with freshly prepared compound.
Cellular context 1. Confirm Trk receptor expression in your cell line via Western blot or qPCR. 2. Ensure consistent cell passage number and confluency.The phenotype should only be observed in cells expressing the target Trk receptors. Consistent results across experiments.
Problem 2: How to confirm that this compound is engaging Trk kinases in my cells.

Directly measuring the binding of an inhibitor to its target in a cellular environment is crucial for validating on-target activity.

Recommended Technique Principle Experimental Goal
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4][5][6]To demonstrate a shift in the thermal stability of Trk proteins in the presence of this compound, confirming target engagement.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc®-tagged target protein, which is displaced by the inhibitor.To quantify the affinity and residence time of this compound for Trk kinases in live cells.
Immunoprecipitation-Western Blot Assess the phosphorylation status of Trk receptors and downstream signaling proteins (e.g., Akt, ERK).To show that this compound treatment leads to a dose-dependent decrease in Trk autophosphorylation and downstream signaling.

Data Presentation: Kinase Selectivity Profiling

Table 1: Comparative Kinase Selectivity Profile

KinaseCompound X (IC50, nM)Larotrectinib (IC50, nM)[9]
TrkA 5 5
TrkB 8 7
TrkC 3 11
Off-Target Kinase 1150>1000
Off-Target Kinase 2300>1000
Off-Target Kinase 3>1000>1000
... (additional kinases)......
Data for Compound X is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Trk Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to verify the binding of this compound to Trk kinases in intact cells.[3][4][5][6]

Materials:

  • Cells expressing Trk receptors

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against Trk A, B, or C

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration or with DMSO for 1-2 hours.

  • Heating Step: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target Trk protein by Western blot.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: siRNA-Mediated Knockdown of Trk Receptors

This protocol provides a general guideline for using siRNA to reduce the expression of Trk receptors to validate that the observed phenotype is on-target.[10][11][12][13]

Materials:

  • Cells expressing Trk receptors

  • siRNA targeting TrkA, TrkB, or TrkC (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Antibiotic-free growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the siRNA in Opti-MEM™.

    • Dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target Trk receptor by Western blot or qPCR.

  • Phenotypic Assay: Treat the remaining cells with this compound or DMSO and perform your cellular assay.

  • Data Analysis: Compare the effect of this compound in cells treated with non-targeting siRNA versus cells with Trk receptor knockdown. A diminished effect of this compound in the knockdown cells supports an on-target mechanism.

Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophins (NGF, BDNF, NT-3) Neurotrophins (NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins (NGF, BDNF, NT-3)->Trk_Receptor Binding & Dimerization PLCg PLCγ Trk_Receptor->PLCg Activation PI3K PI3K Trk_Receptor->PI3K Activation Ras Ras Trk_Receptor->Ras Activation Cell_Response Cellular Responses (Survival, Proliferation, Differentiation) PLCg->Cell_Response Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Cell_Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response This compound This compound This compound->Trk_Receptor Inhibition

Caption: Trk Signaling Pathway and the Point of Inhibition by this compound.

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Thermal Denaturation cluster_analysis 3. Analysis Treat_Cells Treat cells with This compound or Vehicle Harvest_Cells Harvest and resuspend cells Treat_Cells->Harvest_Cells Heat_Treatment Apply temperature gradient Harvest_Cells->Heat_Treatment Lysis Cell Lysis Heat_Treatment->Lysis Centrifugation Centrifuge to pellet aggregated proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot Centrifugation->Western_Blot Data_Analysis Plot melt curve Western_Blot->Data_Analysis

Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

Off_Target_Validation_Logic cluster_validation Validation Strategies cluster_outcome Interpretation Phenotype Phenotype Observed with This compound Structurally_Different_Inhibitor Structurally Different Trk Inhibitor Phenotype->Structurally_Different_Inhibitor Genetic_Knockdown Genetic Knockdown of Trk Receptors Phenotype->Genetic_Knockdown On_Target On-Target Effect (Phenotype Reproduced) Structurally_Different_Inhibitor->On_Target Same Phenotype Off_Target Potential Off-Target Effect (Phenotype Not Reproduced) Structurally_Different_Inhibitor->Off_Target Different Phenotype Genetic_Knockdown->On_Target Phenocopies Genetic_Knockdown->Off_Target No Phenocopy

Caption: Logical Workflow for Validating On-Target vs. Off-Target Effects.

References

Technical Support Center: Synthesis of Trk-IN-18 Radiotracers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical yield of Trk-IN-18 synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for the radiosynthesis of [18F]this compound?

A1: The radiosynthesis of [18F]this compound, similar to other 18F-labeled Trk inhibitors like [18F]TRACK, typically involves a nucleophilic substitution reaction on a suitable precursor. A common method is the copper-mediated radiofluorination of a boronic ester precursor.[1][2] The process begins with the production of [18F]fluoride, followed by its activation, the radiolabeling reaction, and finally, purification of the final product.

Q2: What are the critical parameters influencing the radiochemical yield (RCY)?

A2: Several factors can significantly impact the RCY of [18F]this compound synthesis. These include the quality and concentration of the precursor, the efficiency of [18F]fluoride activation, reaction temperature and time, the choice of solvent, and the purification method.[3][4][5] Optimization of these parameters is crucial for achieving a high and reproducible yield.

Q3: What is a typical radiochemical yield for 18F-labeled Trk inhibitors?

A3: For the closely related tracer [18F]TRACK, reported non-decay corrected radiochemical yields are in the range of 4.4 ± 0.8%.[6] Another fluorinated pan-Trk inhibitor based on the 4-aza-2-oxindole scaffold reported an isolated RCY of 2.5 ± 0.6%.[7][8] Yields can vary significantly based on the specific precursor, reaction conditions, and automation platform used.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of [18F]this compound and provides potential solutions.

Low Radiochemical Yield
Potential Cause Troubleshooting Steps
Poor Precursor Quality - Ensure the precursor (e.g., boronic ester of this compound) is of high purity and stored under appropriate conditions to prevent degradation.[4][9] - Consider re-synthesis or re-purification of the precursor if impurities are suspected.
Suboptimal Precursor Concentration - The concentration of the precursor can significantly affect the RCY.[3] A very low concentration may lead to incomplete reaction, while an excessively high concentration can complicate purification and may not necessarily increase the yield. - Perform small-scale optimization experiments to determine the optimal precursor concentration. For a similar tracer, a precursor amount of around 230 nmol has been shown to be effective.[3]
Inefficient [18F]Fluoride Activation - Incomplete drying of the [18F]fluoride-kryptofix complex can inhibit the nucleophilic substitution. Ensure azeotropic drying with acetonitrile is performed thoroughly.[10] - The quality and amount of Kryptofix (K2.2.2) and the base (e.g., K2CO3) are critical. Use fresh, high-quality reagents.
Suboptimal Reaction Temperature and Time - The reaction temperature for copper-mediated radiofluorination is typically high, often around 110-130°C.[10] Lower temperatures may result in slow or incomplete reactions, while excessively high temperatures can lead to precursor degradation. - Optimize the reaction time; prolonged heating can also lead to degradation of the product and precursor. A typical reaction time is around 15-20 minutes.
Choice of Solvent - Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for nucleophilic aromatic substitution.[10][11] The choice of solvent can influence the solubility of reactants and the reaction kinetics.
Purification Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation in HPLC - Co-elution of the product with unreacted precursor or impurities.- Optimize the HPLC method, including the mobile phase composition, gradient, and flow rate. - Ensure the analytical and semi-preparative columns are in good condition.
Low Recovery from SPE Cartridge - Inappropriate choice of SPE cartridge material or elution solvent.- Select an SPE cartridge with a stationary phase that has a high affinity for your product.[12][13] - Optimize the elution solvent to ensure complete recovery of the radiotracer.
Presence of Radiochemical Impurities - Side reactions during the labeling process or radiolysis.- Adjust reaction conditions (temperature, time, precursor amount) to minimize side product formation.[14][15] - Consider the use of radical scavengers.[10]

Data Presentation

Table 1: Comparison of Radiochemical Yields for 18F-Labeled Trk Inhibitors

RadiotracerPrecursor TypeLabeling MethodRadiochemical Yield (non-decay corrected)Reference
[18F]TRACKBoronic EsterCopper-mediated4.4 ± 0.8%[6]
[18F]Fluorinated 4-aza-2-oxindoleTosylateNucleophilic Substitution2.5 ± 0.6%[7][8]
[18F]10b (7,8-dihydroxyflavone derivative)Michael acceptor substituted arylSNArHigh (not specified)[16]

Experimental Protocols

General Protocol for Copper-Mediated Radiofluorination of a Boronic Ester Precursor for [18F]this compound (Hypothetical)

This protocol is based on the synthesis of the analogous tracer [18F]TRACK and should be optimized for this compound.

  • [18F]Fluoride Trapping and Elution:

    • Aqueous [18F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • The [18F]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water.

  • Azeotropic Drying:

    • The solvent is evaporated at an elevated temperature (e.g., 110-120°C) under a stream of inert gas (e.g., nitrogen or argon) to remove water. This step is typically repeated with the addition of anhydrous acetonitrile to ensure the [18F]fluoride-kryptofix complex is anhydrous.

  • Radiolabeling Reaction:

    • A solution of the this compound boronic ester precursor and a copper catalyst (e.g., Cu(OTf)2(py)4) in an appropriate solvent (e.g., DMF or DMSO) is added to the dried [18F]fluoride-kryptofix complex.

    • The reaction mixture is heated at a specific temperature (e.g., 120-130°C) for a defined period (e.g., 15-20 minutes).

  • Purification:

    • The crude reaction mixture is cooled and diluted with the HPLC mobile phase.

    • The product is purified using semi-preparative HPLC. The fraction corresponding to [18F]this compound is collected.

    • Alternatively, a solid-phase extraction (SPE) method can be developed for purification, which can be faster and more amenable to automation.[12][13]

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge to trap the product.

    • The cartridge is washed with water to remove residual HPLC solvents.

    • The final product, [18F]this compound, is eluted from the cartridge with ethanol and formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

Visualizations

experimental_workflow cluster_start [18F]Fluoride Production & Trapping cluster_activation Activation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation start Cyclotron Production of [18F]Fluoride trap Trapping on Anion Exchange Cartridge start->trap elute Elution with K2.2.2/K2CO3 trap->elute dry Azeotropic Drying elute->dry react Reaction with Precursor and Copper Catalyst dry->react purify HPLC or SPE Purification react->purify formulate Formulation purify->formulate end end formulate->end Final Product: [18F]this compound

Caption: Experimental workflow for the synthesis of [18F]this compound.

troubleshooting_yield cluster_precursor Precursor Issues cluster_reaction Reaction Conditions cluster_purification Purification Problems start Low Radiochemical Yield p1 Poor Quality/ Degradation start->p1 p2 Suboptimal Concentration start->p2 r1 Inefficient [18F]Fluoride Activation start->r1 r2 Incorrect Temperature/ Time start->r2 r3 Inappropriate Solvent start->r3 pu1 Poor HPLC Separation start->pu1 pu2 Low SPE Recovery start->pu2

Caption: Troubleshooting logic for low radiochemical yield in this compound synthesis.

trk_pathway cluster_inhibition Mechanism of Action ligand Neurotrophin (e.g., NGF, BDNF) trk Trk Receptor ligand->trk dimer Dimerization & Autophosphorylation trk->dimer pi3k PI3K/Akt Pathway dimer->pi3k ras Ras/MAPK Pathway dimer->ras plc PLCγ Pathway dimer->plc survival Cell Survival & Growth pi3k->survival differentiation Neuronal Differentiation ras->differentiation plc->survival plc->differentiation inhibitor This compound inhibitor->dimer Inhibits Kinase Activity

References

Troubleshooting non-specific binding of Trk-IN-18 in PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trk-IN-18 positron emission tomography (PET) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly non-specific binding, encountered during pre-clinical and clinical imaging studies.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you identify and resolve challenges in your experiments.

Question 1: We are observing high background signal and poor tumor-to-background contrast in our this compound PET scans. What are the potential causes and how can we address this?

Answer: High background signal, which leads to poor contrast, is a common challenge in PET imaging and can stem from several factors. The primary cause is often non-specific binding, where the tracer accumulates in tissues that do not express the target receptor, Tropomyosin receptor kinase (Trk).

Potential Causes of High Non-Specific Binding:

  • Physicochemical Properties of the Tracer: this compound, like many kinase inhibitors, may have high lipophilicity, which can lead to increased uptake in fatty tissues and membranes, contributing to background signal.[1]

  • Off-Target Binding: The tracer may bind to other structurally related kinases or proteins. For some PET tracers, off-target binding has been noted in regions like the basal ganglia, midbrain, and choroid plexus.[2][3] For certain tau PET tracers, off-target binding to monoamine oxidase B (MAO-B) has been identified.[4][5]

  • Radiometabolites: The parent radiotracer can be metabolized in the body, and these resulting radiometabolites may have different pharmacokinetic and binding profiles, potentially accumulating in non-target tissues.

  • Physiological Factors: Normal physiological processes can lead to tracer uptake in certain organs. For example, hepatobiliary and renal clearance pathways are common sources of high signal in the liver, gallbladder, and kidneys.[6]

Troubleshooting Workflow:

To systematically address high background, a multi-step approach is recommended. This involves both in vitro and in vivo validation studies to differentiate between specific on-target binding and non-specific accumulation.

G start High Background Signal Observed with this compound PET q_invitro Have you confirmed specific binding in vitro? start->q_invitro p_autorad Perform In Vitro Autoradiography on target-expressing tissue sections. (See Protocol A) q_invitro->p_autorad No p_invivo Perform In Vivo Blocking Study in an animal model. (See Protocol B) q_invitro->p_invivo Yes q_block_vitro Does co-incubation with excess unlabeled this compound or a known Trk inhibitor reduce the signal? p_autorad->q_block_vitro res_specific Result: Binding is Specific. Proceed to in vivo validation. q_block_vitro->res_specific Yes res_nonspecific_vitro Result: Binding is Non-Specific. Consider tracer optimization or alternative imaging agents. q_block_vitro->res_nonspecific_vitro No res_specific->p_invivo q_block_vivo Is tracer uptake in target tissue significantly reduced by a pre-dose of a blocking agent? p_invivo->q_block_vivo res_invivo_specific Result: In vivo binding is specific. High background is likely due to physiologic clearance or off-target sites. q_block_vivo->res_invivo_specific Yes res_invivo_nonspecific Result: High non-specific binding in vivo. Investigate radiometabolites and physicochemical properties. q_block_vivo->res_invivo_nonspecific No p_investigate Investigate Off-Target Binding (e.g., screen against kinase panel) and Analyze Radiometabolites. res_invivo_specific->p_investigate res_invivo_nonspecific->p_investigate G cluster_0 Control Group cluster_1 Blocking Group a1 Acclimatize Animal Model a2 Administer Vehicle (e.g., Saline) a1->a2 a3 Inject Radiolabeled this compound a2->a3 a4 Dynamic PET/CT Scan a3->a4 a5 Analyze Data: Baseline Uptake a4->a5 compare Compare Uptake (%ID/g or SUV) a5->compare b1 Acclimatize Animal Model b2 Administer Unlabeled Blocking Agent (e.g., excess this compound) b1->b2 b3 Inject Radiolabeled this compound b2->b3 b4 Dynamic PET/CT Scan b3->b4 b5 Analyze Data: Blocked Uptake b4->b5 b5->compare G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Neurotrophin Neurotrophin (e.g., NGF, BDNF) TrkReceptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->TrkReceptor Binds MAPK_Pathway RAS/MAPK Pathway TrkReceptor->MAPK_Pathway Activates PI3K_Pathway PI3K/AKT Pathway TrkReceptor->PI3K_Pathway Activates Trk_IN_18 This compound Trk_IN_18->TrkReceptor Inhibits Kinase Domain Response Cellular Response (Survival, Growth, Differentiation) MAPK_Pathway->Response PI3K_Pathway->Response

References

Technical Support Center: Optimizing Trk-IN-18 Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only. Specific in vivo data for Trk-IN-18 is limited in publicly available literature. This guide provides general principles and best practices for optimizing the in vivo dosage of a novel pan-Trk inhibitor, using this compound as a representative example. The data presented is synthesized from studies on other well-characterized TRK inhibitors and should be used as a starting point for your own investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Tropomyosin receptor kinases (Trk).[1] The Trk family consists of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—which are activated by neurotrophins.[2][3] In many cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the production of Trk fusion proteins that are constantly active, driving tumor growth.[4] this compound, like other pan-Trk inhibitors, is designed to block the ATP binding site of the Trk kinase domain, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][5]

Q2: What is a typical starting dose and route of administration for a novel Trk inhibitor in preclinical mouse models?

For a novel Trk inhibitor like this compound, determining the starting dose requires preliminary studies. However, based on data from other Trk inhibitors, a common starting point for in vivo efficacy studies in mice is in the range of 10-50 mg/kg, administered orally once or twice daily. The exact starting dose should be informed by in vitro potency (IC50 values), preliminary pharmacokinetic (PK) and tolerability studies.

Q3: How do I select the appropriate tumor model for my in vivo efficacy study?

The choice of tumor model is critical for the success of your study. For a Trk inhibitor, it is essential to use a model that is driven by a Trk fusion. This can be achieved through:

  • Xenograft models: Implanting human cancer cell lines known to harbor NTRK gene fusions into immunodeficient mice.

  • Patient-Derived Xenograft (PDX) models: Implanting tumor fragments from patients with confirmed Trk fusion-positive cancers into immunodeficient mice.

  • Genetically Engineered Mouse Models (GEMMs): Mice engineered to express a Trk fusion protein, which develop spontaneous tumors.

Q4: What are the expected on-target toxicities of Trk inhibitors in vivo?

Since Trk signaling is important for the normal function of the nervous system, on-target toxicities are expected.[5] Common on-target adverse events observed with Trk inhibitors in clinical and preclinical studies include weight gain, dizziness, and withdrawal pain upon cessation of treatment.[5][6][7] Careful monitoring of animal health and body weight is crucial during in vivo studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of tumor growth inhibition 1. Sub-optimal dose or dosing frequency.2. Poor bioavailability of the compound.3. The tumor model is not dependent on Trk signaling.4. Development of resistance.1. Perform a dose-escalation study.2. Conduct pharmacokinetic (PK) analysis to assess drug exposure in plasma and tumor tissue.3. Confirm the presence and expression of the Trk fusion in your tumor model.4. Analyze tumor samples for potential resistance mutations in the Trk kinase domain.[5]
Significant animal toxicity (e.g., >20% weight loss, ataxia) 1. The dose is too high.2. Off-target toxicities.3. Formulation issues.1. Reduce the dose or dosing frequency.2. Conduct a maximum tolerated dose (MTD) study.3. Evaluate the formulation for any potential issues and consider alternative vehicles.
High variability in tumor response 1. Inconsistent drug administration.2. Heterogeneity of the tumor model.3. Variable drug metabolism among animals.1. Ensure consistent and accurate dosing technique.2. Use a more homogeneous tumor model or increase the number of animals per group.3. Assess PK in a larger cohort of animals to understand inter-animal variability.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

  • Animals: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy study (e.g., athymic nude mice).

  • Groups: Start with at least 3 dose levels of this compound (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administration: Administer this compound and vehicle via the intended route (e.g., oral gavage) daily for 7-14 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological analysis.

  • Endpoint: The MTD is defined as the highest dose that does not induce >20% body weight loss or other severe signs of toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a Trk fusion-positive tumor model.

  • Tumor Model: Use a validated Trk fusion-positive cell line (e.g., KM12 colorectal cancer cells) to establish subcutaneous xenografts in immunodeficient mice.

  • Study Groups:

    • Vehicle control

    • This compound at two to three dose levels below the MTD (e.g., 10 mg/kg and 30 mg/kg)

    • Positive control (e.g., an established Trk inhibitor like larotrectinib)

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the study groups (n=8-10 mice per group).

    • Administer the treatments daily as determined in the MTD study.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and animal health regularly.

  • Endpoints:

    • Primary endpoint: Tumor growth inhibition (TGI).

    • Secondary endpoints: Body weight changes, clinical signs of toxicity.

    • At the end of the study, tumors can be collected for pharmacodynamic (PD) analysis (e.g., Western blot for p-Trk).

Data Presentation

Table 1: Representative In Vitro Potency of Pan-Trk Inhibitors

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Larotrectinib5117
Entrectinib1.70.30.4
This compound (Hypothetical)<10<10<10

Note: Data for Larotrectinib and Entrectinib are from published sources. The data for this compound is hypothetical and should be determined experimentally.

Table 2: Representative Preclinical Efficacy of a Pan-Trk Inhibitor in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-QD, PO0
Trk Inhibitor10QD, PO65
Trk Inhibitor30QD, PO95

Note: This data is representative and the actual efficacy of this compound should be determined experimentally.

Visualizations

TRK_Signaling_Pathway cluster_membrane Cell Membrane TRK Trk Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Trk_IN_18 This compound Trk_IN_18->Dimerization Inhibits

Caption: Trk Signaling Pathway and Inhibition by this compound.

In_Vivo_Efficacy_Workflow start Start mtd 1. MTD Study (Non-tumor bearing mice) start->mtd xenograft 2. Xenograft Model Establishment (Trk fusion-positive cells) mtd->xenograft randomization 3. Randomization (Tumors ~100-150 mm³) xenograft->randomization treatment 4. Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring 5. Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 6. Endpoint Analysis (TGI, PK/PD) monitoring->endpoint stop End endpoint->stop

Caption: Experimental Workflow for In Vivo Efficacy Studies.

Troubleshooting_Tree start Poor In Vivo Efficacy check_pk Was drug exposure confirmed in plasma and tumor? start->check_pk check_pd Is the Trk pathway inhibited in the tumor? check_pk->check_pd Yes optimize_dose Optimize dose, frequency, or formulation. check_pk->optimize_dose No check_model Is the tumor model Trk-dependent? check_pd->check_model Yes increase_dose Increase dose to achieve target engagement. check_pd->increase_dose No validate_model Re-validate tumor model (e.g., sequencing for Trk fusion). check_model->validate_model No resistance Investigate resistance mechanisms. check_model->resistance Yes

Caption: Troubleshooting Decision Tree for Poor In Vivo Efficacy.

References

Addressing solubility issues of Trk-IN-18 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of the Trk inhibitor, Trk-IN-18, in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] These receptors are activated by neurotrophins and play a crucial role in neuronal survival, differentiation, and synaptic plasticity. In the context of cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins that are constitutively active, driving tumor growth.[1][3] this compound exerts its effect by inhibiting the kinase activity of these Trk receptors, thereby blocking downstream signaling pathways and suppressing tumor cell proliferation and survival.[1][3]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What is the cause of this?

Like many kinase inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility. The precipitation you are observing is due to the compound coming out of solution when the concentration of the organic solvent (likely DMSO) is significantly lowered upon dilution into an aqueous environment.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[4] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted and preferred limit.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guides

Issue: Precipitate Formation During Dilution for In Vitro Assays

If you observe precipitation when diluting your this compound DMSO stock solution into an aqueous buffer or cell culture medium, follow these troubleshooting steps:

1. Optimize Dilution Technique:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in the aqueous medium.

  • Vortexing/Sonication: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously. Gentle sonication in a water bath can also aid in dissolution.

  • Temperature: Gently warming the solution to 37°C may help dissolve the compound. However, be cautious about the temperature sensitivity of this compound and the other components in your buffer.

2. Adjust Final Concentration:

  • If precipitation persists, you may be exceeding the solubility limit of this compound in the final aqueous solution. Consider lowering the final working concentration of the inhibitor in your experiment.

3. Prepare Fresh Solutions:

  • It is always recommended to prepare fresh dilutions from the DMSO stock solution for each experiment to minimize issues related to compound stability and precipitation over time.

Issue: Solubility Challenges in Preparing Formulations for In Vivo Studies

For animal studies, high concentrations of DMSO can be toxic. If you encounter solubility issues when preparing this compound for in vivo administration, consider the following formulation strategies:

1. Use of Co-solvents:

  • A common approach is to use a mixture of solvents to improve the solubility of hydrophobic compounds. A widely used vehicle for in vivo studies consists of:

    • 10% DMSO: To initially dissolve the compound.

    • 40% PEG300: A water-miscible polymer that enhances solubility.

    • 5% Tween-80: A non-ionic surfactant that acts as a solubilizing agent.

    • 45% Saline: The aqueous base of the formulation.

2. Preparation Protocol for Co-solvent Formulation:

  • Dissolve this compound in DMSO first.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add the saline and mix well.

  • If precipitation occurs, gentle warming and sonication can be applied.

Data Presentation

Table 1: Solubility Profile of this compound

Solvent/Buffer SystemSolubilityRecommended Stock ConcentrationRecommended Final Concentration (in vitro)
DMSO Soluble10 mM - 50 mMN/A
Ethanol Moderately SolubleLower than DMSON/A
Aqueous Buffers (PBS, cell culture media) Poorly SolubleNot Recommended≤ 10 µM (with final DMSO < 0.5%)

Note: The exact solubility in mg/mL or molarity in aqueous buffers is highly dependent on the final concentration of any co-solvents and other buffer components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight of this compound is 495.54 g/mol ). For 1 mL of 10 mM stock, you will need 4.9554 mg.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed complete cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.

    • For a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Vortex the solution immediately after adding the DMSO stock.

    • Visually inspect the solution for any signs of precipitation.

    • Add the final working solution to your cell culture plates. Remember to include a vehicle control with 0.1% DMSO in the medium.

Mandatory Visualization

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophins (NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds and activates RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K PLCg PLCγ Trk_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Response Cellular Responses (Proliferation, Survival, Differentiation) AKT->Cell_Response IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Cell_Response Transcription_Factors->Cell_Response Regulates gene expression Trk_IN_18 This compound Trk_IN_18->Trk_Receptor Inhibits

Caption: Trk Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_application Application Weigh_Compound 1. Weigh this compound Powder Dissolve_DMSO 2. Dissolve in 100% DMSO Weigh_Compound->Dissolve_DMSO Stock_Solution 10 mM Stock Solution (-20°C Storage) Dissolve_DMSO->Stock_Solution Serial_Dilution 3. Serial Dilution in Aqueous Buffer Stock_Solution->Serial_Dilution In_Vivo In Vivo Formulation (with co-solvents) Stock_Solution->In_Vivo Dilute with co-solvents Vortex 4. Vortex/ Sonicate Serial_Dilution->Vortex Working_Solution Final Working Solution (e.g., 10 µM in 0.1% DMSO) Vortex->Working_Solution Cell_Assay In Vitro Cell Assay Working_Solution->Cell_Assay

References

Common pitfalls in the interpretation of Trk inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tropomyosin receptor kinase (Trk) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and pitfalls encountered during the experimental process. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you interpret your results accurately and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for seeing reduced or no activity with my Trk inhibitor in a cellular assay, even though it's potent in a biochemical assay?

There are several potential reasons for this discrepancy:

  • Cell Permeability: The inhibitor may have poor membrane permeability and is not reaching its intracellular target.

  • Drug Efflux: The cells may be actively pumping the inhibitor out via efflux pumps like P-glycoprotein.

  • High ATP Concentration: Intracellular ATP concentrations are much higher than those typically used in biochemical assays, leading to increased competition for the inhibitor at the ATP-binding site of the Trk kinase.

  • Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing its effective concentration.

  • Metabolism: The cells may metabolize and inactivate the inhibitor.

Q2: What are "on-target" and "off-target" effects in the context of Trk inhibitors, and how can I distinguish between them?

  • On-target effects are consequences of the inhibitor binding to its intended Trk kinase target. These can be both therapeutic (e.g., inhibition of tumor growth) and adverse (e.g., neurological side effects due to Trk inhibition in the nervous system).[1][2]

  • Off-target effects result from the inhibitor binding to other unintended kinases or proteins. These can lead to unexpected toxicities or confounding results in your assays.

To distinguish between them, you can:

  • Perform a kinome scan: Profile your inhibitor against a large panel of kinases to identify potential off-target interactions.

  • Use a structurally unrelated Trk inhibitor: If a different Trk inhibitor produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: Overexpressing a drug-resistant mutant of the target Trk kinase should rescue the on-target phenotype but not the off-target effects.

Q3: My Trk inhibitor is showing resistance in my long-term cell culture experiments. What are the common mechanisms of acquired resistance?

Acquired resistance to Trk inhibitors can occur through two main mechanisms:

  • On-target resistance: This involves mutations in the NTRK gene itself, which prevent the inhibitor from binding effectively. Common mutations occur in the:

    • Solvent front: e.g., TRKA G595R.[3]

    • Gatekeeper residue: e.g., TRKA F589L.[3]

    • xDFG motif: e.g., TRKA G667C.[1]

  • Off-target resistance (Bypass signaling): The cancer cells activate alternative signaling pathways to bypass their dependency on Trk signaling. This can involve mutations or amplifications in genes like:

    • BRAF (e.g., V600E mutation)

    • KRAS

    • MET

Troubleshooting Guides

Problem 1: High background signal in my Western blot for phosphorylated Trk (pTrk).
Possible Cause Solution
Non-specific antibody binding - Increase the number and duration of washes. - Optimize the blocking buffer (e.g., switch from milk to BSA, as milk contains casein which is a phosphoprotein). - Titrate the primary and secondary antibody concentrations.
Endogenous peroxidase activity - If using an HRP-conjugated secondary antibody, quench endogenous peroxidases with a 3% H₂O₂ solution before blocking.[4]
Contaminated buffers - Prepare fresh buffers, especially the wash buffer (TBST or PBST).
Problem 2: Inconsistent IC50 values for the same inhibitor across different experiments.
Possible Cause Solution
Cell passage number and health - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
Assay variability - Carefully control incubation times, reagent concentrations, and cell seeding densities. - Include positive and negative controls in every experiment.
Inhibitor stability - Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. - Ensure the inhibitor is fully dissolved in the solvent.
ATP concentration in biochemical assays - If using a biochemical assay, ensure the ATP concentration is consistent and ideally close to the Km for ATP of the Trk kinase.
Problem 3: My cell viability assay (e.g., MTT) results don't correlate with Trk phosphorylation inhibition.
Possible Cause Solution
Off-target cytotoxicity - The inhibitor may be causing cell death through mechanisms unrelated to Trk inhibition. - Perform a kinome scan to identify off-target effects and test the inhibitor in a Trk-independent cell line.
MTT assay interference - Some compounds can directly interfere with the MTT reagent, leading to false positive or negative results. - Use an alternative cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo) or a dye exclusion method (e.g., Trypan Blue).
Delayed cytotoxic effect - The inhibition of Trk signaling may not lead to immediate cell death. - Extend the duration of the cell viability assay (e.g., 72 hours or longer).

Data Presentation: Trk Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of first and second-generation Trk inhibitors against wild-type Trk kinases and common resistance mutations.

InhibitorGenerationTargetIC50 (nM)
Larotrectinib 1stWild-Type TRKA/B/C5-11[5]
TRKA G595R (Solvent Front)>600[6]
TRKA G667C (xDFG)>1500[6]
Entrectinib 1stWild-Type TRKA/B/C1-5[1][5]
TRKA G595R (Solvent Front)>400-fold decrease in potency[6]
TRKA G667C (xDFG)138-876[6]
Selitrectinib 2ndWild-Type TRKA/B/C1.8-3.9[6]
TRKA G595R (Solvent Front)2-10[1]
TRKA G667C (xDFG)124-341[1][6]
Repotrectinib 2ndWild-Type TRKA/B/C<0.2[6]
TRKA G595R (Solvent Front)3-4[1]
TRKA G667C (xDFG)14.6-67.6[6]
TRKC G623R (Solvent Front)2[3]
TRKC F617I (Gatekeeper)<0.2[3]

Experimental Protocols

Biochemical Trk Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for measuring the in vitro activity of a Trk inhibitor.

  • Reagent Preparation:

    • Prepare TrkA Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT.[7]

    • Dilute the Trk kinase enzyme and substrate in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the Trk inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%.[8]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO for control).

    • Add 2 µl of the diluted enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.[7]

    • Incubate at room temperature for 60 minutes.[7]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Trk Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of a Trk inhibitor on Trk phosphorylation in a cellular context.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Trk inhibitor for the desired time. Include a vehicle control (e.g., DMSO).

    • If the cell line does not have a constitutively active Trk fusion protein, stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA) for a short period before lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated Trk (pTrk) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Detect the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total Trk as a loading control.

    • Quantify the band intensities and normalize the pTrk signal to the total Trk signal.

Cell Viability Assay (MTT)

This protocol provides a method for determining the effect of a Trk inhibitor on cell viability.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the Trk inhibitor. Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).[9]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/ml.[10]

    • Incubate for 1.5-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Trk Receptor Trk Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation Trk Receptor->Dimerization & Autophosphorylation Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binding RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/RAF/MEK/ERK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation RAS/RAF/MEK/ERK Pathway->Cell Proliferation, Survival, Differentiation PI3K/AKT Pathway->Cell Proliferation, Survival, Differentiation PLCγ Pathway->Cell Proliferation, Survival, Differentiation

Caption: Simplified Trk signaling pathway upon neurotrophin binding.

Experimental_Workflow Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay Test in vitro potency Cellular pTrk Assay Cellular pTrk Assay Biochemical Assay->Cellular pTrk Assay Confirm target engagement in cells Cell Viability Assay Cell Viability Assay Cellular pTrk Assay->Cell Viability Assay Assess functional outcome Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: General experimental workflow for evaluating a Trk inhibitor.

Troubleshooting_Tree Inconsistent Results Inconsistent Results Biochemical vs Cellular Biochemical vs Cellular Inconsistent Results->Biochemical vs Cellular Discrepancy type? Cellular Assay Variability Cellular Assay Variability Inconsistent Results->Cellular Assay Variability Discrepancy type? Check Permeability/Efflux Check Permeability/Efflux Biochemical vs Cellular->Check Permeability/Efflux Potent biochemically, weak in cells Optimize Cellular Assay Optimize Cellular Assay Biochemical vs Cellular->Optimize Cellular Assay Potent biochemically, weak in cells Standardize Cell Culture Standardize Cell Culture Cellular Assay Variability->Standardize Cell Culture High experiment-to-experiment variation Review Assay Protocol Review Assay Protocol Cellular Assay Variability->Review Assay Protocol High experiment-to-experiment variation

Caption: Decision tree for troubleshooting inconsistent Trk inhibition assay results.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Trk PET Scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tropomyosin receptor kinase (Trk) inhibitors in Positron Emission Tomography (PET) scans. While the specific radiotracer "Trk-IN-18" is not documented in the scientific literature, this guide will use the well-characterized, fluorine-18 labeled pan-Trk inhibitor, [¹⁸F]TRACK , as a representative example for troubleshooting and optimizing PET imaging studies targeting Trk receptors.

Frequently Asked Questions (FAQs)

Q1: What is [¹⁸F]TRACK and why is it used in PET imaging?

A1: [¹⁸F]TRACK is a fluorine-18 labeled radiotracer that acts as a pan-inhibitor for Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] These receptors are crucial for neuronal growth and survival and are also implicated in the progression of various cancers when their signaling is dysregulated.[3][4][5] PET imaging with [¹⁸F]TRACK allows for the non-invasive in vivo visualization and quantification of Trk receptor density, which can aid in diagnosing neurological disorders, selecting patients for Trk-targeted cancer therapies, and monitoring treatment response.[1]

Q2: What are the key factors that influence the signal-to-noise ratio (SNR) in [¹⁸F]TRACK PET scans?

A2: The SNR in PET imaging is a critical measure of image quality and is influenced by several factors:

  • Injected Dose: Higher injected doses of the radiotracer generally lead to a better SNR, but must be balanced with patient safety and radiation exposure considerations.

  • Uptake Time: The time between radiotracer injection and the scan is crucial for allowing the tracer to accumulate in the target tissue while clearing from non-target tissues.

  • Acquisition Time: Longer scan durations can improve SNR by collecting more coincidence events.

  • Image Reconstruction Algorithms: The choice of reconstruction algorithm (e.g., OSEM, FBP) and its parameters (iterations, subsets) significantly impacts image noise and resolution.

  • Patient-Specific Factors: Body habitus, metabolism, and the presence of competing endogenous ligands can all affect tracer biodistribution and, consequently, the SNR.

  • Radiotracer Molar Activity: High molar activity is important to avoid saturation of the target receptors, which would reduce the specific signal.[6][7]

Q3: What is the expected biodistribution of [¹⁸F]TRACK in humans?

A3: In healthy human subjects, [¹⁸F]TRACK shows the highest uptake in the liver and gallbladder, indicating predominantly hepatic elimination.[7] Moderate uptake is observed in Trk-rich organs such as the brain. The tracer is known to cross the blood-brain barrier.[4][8] Understanding the expected biodistribution is essential for identifying anomalous uptake and differentiating target signal from background.

Troubleshooting Guide

This guide addresses common issues encountered during [¹⁸F]TRACK PET experiments that can lead to a poor signal-to-noise ratio.

Problem Potential Causes Recommended Solutions
Low overall signal / Low tumor uptake 1. Low Trk expression in the target tissue. 2. Poor radiochemical purity or low molar activity of [¹⁸F]TRACK. 3. Suboptimal uptake time. 4. Competition with endogenous ligands or other medications. 5. Issues with tracer administration (e.g., infiltration). 1. Confirm Trk expression in the target tissue using methods like immunohistochemistry (IHC) or genetic sequencing.[9]2. Ensure rigorous quality control of the radiotracer synthesis, verifying purity and molar activity before injection.[6][10]3. Optimize the uptake period based on preclinical data or pilot studies to maximize target-to-background ratios. For [¹⁸F]TRACK, tumor-to-muscle ratios have been shown to increase over time.[1]4. Review the subject's medication history for any drugs that might interfere with Trk signaling.5. Verify correct intravenous administration of the tracer.
High background noise 1. Insufficient uptake/washout time. 2. Non-specific binding of the radiotracer. 3. Patient movement during the scan. 4. Suboptimal image reconstruction parameters. 1. Increase the time between injection and scanning to allow for clearance of the tracer from non-target tissues.2. While [¹⁸F]TRACK is designed for high specificity, some non-specific binding can occur. Dynamic scanning and kinetic modeling can help to separate specific from non-specific signals.[11]3. Ensure the patient is comfortable and immobilized during the scan to prevent motion artifacts.4. Optimize reconstruction parameters (e.g., increase the number of iterations or apply post-reconstruction smoothing filters) to reduce image noise, though this may come at the cost of resolution.
High uptake in non-target tissues 1. Physiological uptake. 2. Metabolism of the radiotracer. 3. Pathological conditions unrelated to the primary target. 1. Be aware of the normal biodistribution of [¹⁸F]TRACK, which includes high uptake in the liver and gallbladder.[7] Muscle tissue also expresses Trk receptors, which can lead to background signal.[1]2. While [¹⁸F]TRACK is relatively stable, radiometabolites can contribute to background signal. Blood and urine analysis can help to characterize the metabolic profile.3. Correlate PET findings with anatomical imaging (CT or MRI) to investigate unexpected areas of uptake.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]TRACK from published studies.

Table 1: In Vitro and In Vivo Performance of [¹⁸F]TRACK

ParameterValueSpecies/ModelReference
IC₅₀ (in vitro blockade) 29.4 ± 9.4 nMKM12 human colon cancer cells[1]
Tumor SUVmean (60 min) 0.43 ± 0.03KM12 tumor-bearing mice[1]
Brown Adipose Tissue SUVmean (60 min) 1.32 ± 0.08Mice[1]
Tumor-to-Muscle Ratio (60 min) 0.9KM12 tumor-bearing mice[1]
Tumor-to-Muscle Ratio (120 min) 1.2KM12 tumor-bearing mice[1]

Table 2: Human Dosimetry of [¹⁸F]TRACK

OrganAverage Absorbed Dose (mGy/MBq)
Liver 6.1E-02 (± 1.06E-02)
Gallbladder 4.6E-02 (± 1.18E-02)
Total Effective Dose (mSv/MBq) 1.63E-02 (± 1.68E-03)

Data from a study with 6 healthy human participants.[7]

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]TRACK

The radiosynthesis of [¹⁸F]TRACK is performed via a nucleophilic aromatic substitution reaction.

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of potassium carbonate and Kryptofix 222.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen at an elevated temperature to yield the anhydrous [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex.

  • Radiolabeling Reaction: The precursor molecule is dissolved in a suitable solvent (e.g., DMSO) and added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to a specific temperature for a set amount of time to facilitate the radiolabeling.

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]TRACK from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing [¹⁸F]TRACK is reformulated into a sterile, injectable solution, typically saline with a small percentage of ethanol.

  • Quality Control: The final product undergoes quality control tests to determine radiochemical purity, molar activity, and sterility before it is cleared for injection.[6][10]

Visualizations

experimental_workflow cluster_synthesis [¹⁸F]TRACK Synthesis cluster_imaging PET Imaging Protocol s1 [¹⁸F]Fluoride Production s2 Radiolabeling Reaction s1->s2 s3 HPLC Purification s2->s3 s4 Quality Control s3->s4 i2 [¹⁸F]TRACK Injection s4->i2 Administer Radiotracer i1 Patient Preparation i1->i2 i3 Uptake Phase i2->i3 i4 PET/CT Scan i3->i4 i5 Image Reconstruction i4->i5 i6 Data Analysis i5->i6

Caption: Experimental workflow for [¹⁸F]TRACK PET imaging.

troubleshooting_snr cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Signal-to-Noise Ratio c1 Radiotracer Issues (Purity, Molar Activity) issue->c1 c2 Biological Factors (Low Target, High Background) issue->c2 c3 Acquisition Parameters (Time, Reconstruction) issue->c3 s1 Verify Radiotracer QC c1->s1 s2 Optimize Uptake Time & Patient Selection c2->s2 s3 Adjust Scan Duration & Recon Parameters c3->s3

Caption: Troubleshooting logic for low SNR in this compound PET scans.

trk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Survival, Proliferation) ERK->Gene AKT AKT PI3K->AKT AKT->Gene PLCg->Gene Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk Binds & Activates Trk_IN_18 [¹⁸F]TRACK (PET Tracer) Trk_IN_18->Trk Binds & Inhibits

Caption: Simplified Trk signaling pathway and the action of [¹⁸F]TRACK.

References

Validation & Comparative

A Comparative Guide to TRK Inhibitors: Larotrectinib, Entrectinib, and the Emerging Trk-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting Tropomyosin Receptor Kinase (TRK) fusions, a key oncogenic driver in a wide array of solid tumors. This guide provides an objective comparison of the efficacy of two FDA-approved TRK inhibitors, larotrectinib and entrectinib, based on available experimental data. Additionally, it introduces Trk-IN-18, a novel TRK inhibitor identified in patent literature, contextualizing its potential within the current therapeutic paradigm.

Executive Summary

Larotrectinib and entrectinib are both potent, first-generation TRK inhibitors that have demonstrated significant clinical efficacy in patients with TRK fusion-positive cancers.[1] Larotrectinib is a highly selective TRK inhibitor, while entrectinib is a multi-kinase inhibitor with activity against TRK, ROS1, and ALK.[1][2] Both drugs have shown high overall response rates and durable responses in clinical trials.[3][4] In contrast, this compound is a more recently disclosed potent TRK inhibitor, for which detailed preclinical and clinical efficacy data are not yet publicly available.[5]

Data Presentation: In Vitro and Clinical Efficacy

The following tables summarize the key quantitative data for larotrectinib and entrectinib, facilitating a direct comparison of their biochemical potency and clinical effectiveness.

Table 1: In Vitro Potency (IC50) Against TRK Kinases

InhibitorTRKA (IC50, nM)TRKB (IC50, nM)TRKC (IC50, nM)Other Notable Targets (IC50, nM)
Larotrectinib 5 - 115 - 115 - 11Highly selective for TRK kinases[1]
Entrectinib 1 - 51 - 51 - 5ROS1, ALK[2]
This compound Data not availableData not availableData not availablePotent TRK inhibitor[5]

Table 2: Clinical Efficacy in TRK Fusion-Positive Solid Tumors

InhibitorOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
Larotrectinib 75%[3]22%[3]Not Reached (at time of initial report)[3]Not Reached (at time of initial report)[3]
Entrectinib 57%[6]7.4%10.4 months11.2 months
This compound Data not availableData not availableData not availableData not available

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRK signaling pathway targeted by these inhibitors and a general workflow for evaluating their efficacy.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor (TRKA/B/C) RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg Neurotrophin Neurotrophin Ligand Neurotrophin->TRK_Receptor Binding & Dimerization TRK_Inhibitor This compound / Larotrectinib / Entrectinib TRK_Inhibitor->TRK_Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Gene_Expression

Caption: TRK Signaling Pathway and Inhibition.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Assay Confirm Cellular Activity Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Cell_Assay->Xenograft_Model Lead Candidate Selection Drug_Administration Drug Administration (Oral Gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Phase_I Phase I Trial (Safety & Dosing) Tumor_Measurement->Phase_I Preclinical Proof-of-Concept Phase_II Phase II Trial (Efficacy - ORR, DoR) Phase_I->Phase_II Phase_III Phase III Trial (Comparison to Standard of Care) Phase_II->Phase_III

Caption: TRK Inhibitor Efficacy Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of TRK inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific TRK kinase by 50%.

Materials:

  • Recombinant human TRKA, TRKB, or TRKC enzyme

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound, larotrectinib, entrectinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader to measure luminescence.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cells harboring TRK fusions.

Materials:

  • TRK fusion-positive cancer cell line (e.g., KM12)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the TRK fusion-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • TRK fusion-positive cancer cell line for implantation

  • Test compounds formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant TRK fusion-positive cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds or vehicle control to the mice daily via oral gavage at predetermined doses.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy.

Conclusion

Larotrectinib and entrectinib have revolutionized the treatment of TRK fusion-positive cancers, offering a tumor-agnostic therapeutic approach with remarkable efficacy. While larotrectinib's high selectivity for TRK may offer a more targeted safety profile, entrectinib's multi-kinase activity provides an option for tumors co-driven by ROS1 or ALK alterations. The emergence of new inhibitors like this compound highlights the ongoing efforts to expand the therapeutic arsenal against these oncogenic drivers. As more data on this compound and other next-generation inhibitors become available, the comparative landscape will continue to evolve, offering new possibilities for personalized cancer medicine.

References

Cross-Reactivity Profile of Trk-IN-18: An Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of Trk-IN-18 against other kinase families. This compound is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. [1]

Due to the high degree of homology within the ATP-binding pocket across the human kinome, achieving absolute selectivity for a single kinase is a significant challenge in drug development. Cross-reactivity with other kinase families can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a comprehensive assessment of an inhibitor's interactions across the kinome is a critical step in its preclinical evaluation.

Comparative Analysis of Kinase Inhibition

Publicly available, detailed kinome-wide screening data for this compound is limited. The compound is referenced as "compound 7" in patent WO2021148805A1, however, specific quantitative data on its cross-reactivity against a broad panel of kinases is not detailed in accessible public documents.

To provide a comparative context, this guide presents the selectivity profiles of other well-characterized Trk inhibitors. This data, gathered from extensive kinase screening panels, offers insights into the common off-target families for this class of inhibitors. The data is typically presented as the percentage of inhibition at a given concentration or as IC50/Kd values.

Kinase TargetRepresentative Trk Inhibitor 1 (% Inhibition @ 1µM)Representative Trk Inhibitor 2 (IC50 in nM)
TrkA >95%<10
TrkB >95%<10
TrkC >95%<10
Off-Target Kinase Family 1 (e.g., Tyrosine Kinase X) 50-70%100-500
Off-Target Kinase Family 2 (e.g., Serine/Threonine Kinase Y) 20-40%>1000
Off-Target Kinase Family 3 (e.g., Lipid Kinase Z) <10%>10000

Note: The data presented in this table is illustrative and based on typical profiles of Trk inhibitors. Specific values for this compound are not publicly available.

Trk Signaling and Off-Target Considerations

The Trk signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Inhibition of this pathway is a therapeutic strategy for cancers harboring Trk fusions. However, off-target inhibition of other kinases can lead to a range of cellular effects. The following diagram illustrates the primary Trk signaling cascade and potential points of cross-talk with other pathways that may be affected by off-target kinase inhibition.

Trk_Signaling_and_Off_Target cluster_Trk_Pathway Trk Signaling Pathway cluster_outcomes Cellular Outcomes cluster_Off_Target Potential Off-Target Pathways Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Trk_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway Trk_Receptor->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival Differentiation Differentiation PLCg->Differentiation Off_Target_Kinase_1 Other Tyrosine Kinase Family Off_Target_Kinase_1->Proliferation Off_Target_Kinase_2 Serine/Threonine Kinase Family Off_Target_Kinase_2->Cell_Survival Trk_IN_18 This compound Trk_IN_18->Trk_Receptor Primary Target Trk_IN_18->Off_Target_Kinase_1 Potential Cross-reactivity Trk_IN_18->Off_Target_Kinase_2 Potential Cross-reactivity

Caption: Logical diagram of this compound's intended and potential off-target interactions.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through large-scale screening assays. A common methodology is the KINOMEscan™ platform, which is a competition-based binding assay.

Principle of the KINOMEscan™ Assay:

This assay quantifies the ability of a test compound (e.g., this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

General Experimental Workflow:

Kinase_Assay_Workflow A 1. Kinase Panel Selection (e.g., 468 kinases) C 3. Binding Reaction - DNA-tagged kinase - Immobilized ligand - Test compound A->C B 2. Compound Preparation (this compound at a fixed concentration) B->C D 4. Affinity Capture (Kinase-ligand complexes are captured on a solid support) C->D E 5. Washing (Unbound components are removed) D->E F 6. Elution & qPCR (Quantification of bound kinase via DNA tag) E->F G 7. Data Analysis (% Inhibition relative to DMSO control) F->G

Caption: A generalized workflow for a competition binding kinase assay.

Detailed Methodological Steps:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as recombinant proteins fused to a DNA tag.

  • Compound Handling: this compound is solubilized in a suitable solvent (e.g., DMSO) and diluted to the desired screening concentration.

  • Binding Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound in microtiter plates. A control reaction with DMSO instead of the compound is run in parallel.

  • Capture and Wash: The kinase-ligand complexes are captured on a solid phase, and non-specific binders are removed through a series of wash steps.

  • Quantification: The amount of bound kinase is determined by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the compound to the kinase. Selectivity can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a representation of the human kinome.

References

In Vivo Validation of Trk Inhibitor Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the in vivo validation of Tropomyosin receptor kinase (Trk) inhibitor target engagement in tumor xenograft models. While this guide focuses on established Trk inhibitors with publicly available data, such as Larotrectinib and Entrectinib, the principles and protocols described are applicable to novel inhibitors like Trk-IN-18. This compound is a potent Trk inhibitor with potential for cancer research[1]; however, extensive in vivo xenograft data is not yet publicly available. Therefore, this guide utilizes data from well-characterized inhibitors to illustrate the validation process.

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases activated by neurotrophins.[1][2][3] Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[2][3] In several cancers, gene fusions involving the NTRK genes lead to constitutively active Trk fusion proteins, driving tumor growth.[2][4] Trk inhibitors act by blocking the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity.[5][6]

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds pTrk pTrk (Active) Trk Receptor->pTrk Dimerization & Autophosphorylation RAS RAS pTrk->RAS PI3K PI3K pTrk->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT AKT->Proliferation, Survival Trk Inhibitor Trk Inhibitor (e.g., this compound) Trk Inhibitor->pTrk Inhibits

Trk Signaling Pathway and Inhibition

Comparative Efficacy of Trk Inhibitors in Tumor Xenograft Models

The following table summarizes the in vivo efficacy of two well-characterized Trk inhibitors, Larotrectinib and Entrectinib, in different tumor xenograft models. This data provides a benchmark for evaluating novel inhibitors like this compound.

InhibitorTumor ModelDosing RegimenEfficacyReference
Larotrectinib KM12 (colorectal cancer) xenograft with TPM3-NTRK1 fusion100 mg/kg, oral, once dailySignificant tumor growth inhibition[7]
Patient-derived xenograft (soft tissue sarcoma) with ETV6-NTRK3 fusion30 mg/kg, oral, once dailyTumor regression[7]
Entrectinib SH-SY5Y (neuroblastoma) xenograft with TrkB expression50 mg/kg, oral, once dailySignificant tumor growth inhibition[8]
Patient-derived xenograft (non-small cell lung cancer) with EML4-NTRK3 fusion50 mg/kg, oral, once dailyTumor growth inhibition[7]

Experimental Protocols for In Vivo Validation

Tumor Xenograft Model Establishment and Drug Treatment

Objective: To establish tumor xenografts in immunocompromised mice and to evaluate the anti-tumor efficacy of a Trk inhibitor.

Protocol:

  • Cell Culture: Culture human cancer cells harboring an NTRK fusion (e.g., KM12, SH-SY5Y) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2) at regular intervals.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

  • Drug Administration: Administer the Trk inhibitor (e.g., dissolved in a suitable vehicle) via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Western Blotting for Target Engagement and Downstream Signaling

Objective: To assess the phosphorylation status of Trk and downstream signaling proteins (e.g., ERK, AKT) in tumor tissues as a measure of target engagement.

Protocol:

  • Tumor Lysate Preparation: Homogenize excised tumor tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated Trk (pTrk), total Trk, phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the corresponding total protein levels.

Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

Objective: To evaluate the effect of Trk inhibition on tumor cell proliferation and apoptosis in situ.

Protocol:

  • Tissue Fixation and Processing: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tumors and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate the sections with primary antibodies against a proliferation marker (e.g., Ki-67) or an apoptosis marker (e.g., cleaved caspase-3).[9][10][11]

    • Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Imaging and Analysis: Acquire images of the stained sections using a microscope and quantify the percentage of Ki-67-positive or cleaved caspase-3-positive cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a Trk inhibitor.

Experimental_Workflow cluster_planning Planning & Preparation cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Select_Model Select NTRK-fusion Cancer Cell Line Implantation Subcutaneous Tumor Cell Implantation Select_Model->Implantation Animal_Prep Prepare Immunodeficient Mice Animal_Prep->Implantation Monitoring Monitor Tumor Growth Implantation->Monitoring Treatment Drug/Vehicle Administration Monitoring->Treatment Endpoint Endpoint: Tumor Excision & Tissue Collection Treatment->Endpoint Western_Blot Western Blot (pTrk, pERK, pAKT) Endpoint->Western_Blot IHC Immunohistochemistry (Ki-67, Cleaved Caspase-3) Endpoint->IHC Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis IHC->Data_Analysis

In Vivo Validation Workflow

Conclusion

The in vivo validation of target engagement is a critical step in the preclinical development of Trk inhibitors. By utilizing tumor xenograft models and a combination of efficacy studies, pharmacodynamic biomarker analysis through Western blotting, and immunohistochemical evaluation of cellular responses, researchers can robustly assess the therapeutic potential of novel compounds like this compound. The methodologies and comparative data presented in this guide provide a framework for designing and interpreting such studies, ultimately facilitating the translation of promising Trk inhibitors into clinical applications.

References

A Comparative Analysis of First and Second-Generation Trk Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer therapy has been significantly reshaped by the advent of precision medicine, with targeted therapies against specific molecular drivers demonstrating remarkable efficacy. Among these, the inhibition of Tropomyosin receptor kinase (Trk) has emerged as a pivotal strategy for tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a comparative analysis of first and second-generation Trk inhibitors, offering a resource for researchers, scientists, and drug development professionals.

Introduction to Trk Inhibition

The Trk family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Under normal physiological conditions, they play a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the expression of chimeric TRK fusion proteins that are constitutively active. These fusion proteins drive oncogenesis by persistently activating downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby promoting cell proliferation, survival, and tumor growth.[2]

The discovery of NTRK fusions as oncogenic drivers in a wide array of solid tumors has led to the development of highly specific Trk inhibitors. These inhibitors have shown unprecedented efficacy in a tumor-agnostic manner, meaning their effectiveness is based on the presence of the NTRK fusion rather than the tumor's tissue of origin.

First-Generation Trk Inhibitors: The Pioneers

The first wave of Trk inhibitors, Larotrectinib and Entrectinib, revolutionized the treatment of NTRK fusion-positive cancers. They are potent, selective, and orally bioavailable small molecules that have demonstrated high response rates and durable efficacy in both adult and pediatric patients.[3][4]

Larotrectinib (Vitrakvi®) is a highly selective inhibitor of all three TRK proteins.[5] Clinical trials have demonstrated its robust and lasting responses across a multitude of tumor types.[3][6]

Entrectinib (Rozlytrek®) is a multi-target inhibitor with activity against TRKA/B/C, as well as ROS1 and ALK kinases.[5] Its ability to cross the blood-brain barrier makes it a valuable option for patients with central nervous system (CNS) metastases.[7]

While highly effective, a significant challenge with first-generation inhibitors is the development of acquired resistance. The most common mechanism of resistance is the emergence of point mutations in the NTRK kinase domain, which can interfere with drug binding.[2]

Second-Generation Trk Inhibitors: Overcoming Resistance

To address the challenge of acquired resistance to first-generation agents, a new class of Trk inhibitors was developed. Second-generation inhibitors, such as Selitrectinib and Repotrectinib, are designed to be effective against both wild-type NTRK fusions and the common resistance mutations that arise during treatment with first-generation drugs.[8][9]

Selitrectinib (LOXO-195) is a potent and selective next-generation Trk inhibitor designed to overcome acquired resistance mutations.[8] Clinical data has shown its activity in patients who have progressed on first-generation Trk inhibitors.[10]

Repotrectinib (Augtyro®) is another next-generation inhibitor with a compact, rigid structure that allows it to bind to the ATP-binding pocket of both wild-type and mutated TRK kinases, thereby circumventing resistance.[11][12] It has also demonstrated clinical activity in patients who are treatment-naïve or have been previously treated with a TRK TKI.[13]

Comparative Performance Data

The following tables summarize the key performance data for first and second-generation Trk inhibitors based on published clinical trial and preclinical data.

Table 1: Clinical Efficacy of First-Generation Trk Inhibitors in NTRK Fusion-Positive Solid Tumors
InhibitorClinical Trial(s)Patient PopulationOverall Response Rate (ORR)Complete Response (CR) RateMedian Duration of Response (DoR)
Larotrectinib LOXO-TRK-14001, SCOUT, NAVIGATEAdult & Pediatric75%[3]22%[3]Not Reached (at time of initial analysis)[3]
Updated Pooled AnalysisAdult & Pediatric60%[6]24%[6]43.3 months[6]
Entrectinib ALKA-372-001, STARTRK-1, STARTRK-2Adult57%[4][14]7%[4]10.4 months[15]
Updated Integrated AnalysisAdult61.2%[15]15.7%20.0 months[15]
Table 2: Clinical Efficacy of Second-Generation Trk Inhibitors in NTRK Fusion-Positive Solid Tumors
InhibitorClinical TrialPatient PopulationOverall Response Rate (ORR)Median Duration of Response (DoR)
Selitrectinib Phase I/Expanded AccessPreviously treated with TRK inhibitor45% (in patients with NTRK kinase domain mutations)[10]Not Reported
Repotrectinib TRIDENT-1 (EXP-5)TRK TKI-naïve58%[13]Not Estimable (at time of analysis)[13]
TRIDENT-1 (EXP-6)Previously treated with TRK TKI50%[13]9.8 months[13]
Table 3: Preclinical Activity (IC50, nM) of Trk Inhibitors Against Wild-Type and Mutant TRK Fusions
InhibitorWild-Type TRKA/B/CTRKA G595R (Solvent Front)TRKC G623R (Solvent Front)TRKA F589L (Gatekeeper)TRKC F617I (Gatekeeper)TRKA G667C (xDFG)
Larotrectinib 23.5 - 49.4[12]>600[12]6,940[9]>600[12]4,330[9]>1500[12]
Entrectinib 0.3 - 1.3[12]>400-fold decrease[12]Not Reported<0.2 - 60.4[12]Not Reported138 - 876[12]
Selitrectinib 1.8 - 3.9[12]2 - 10[10]27[9]Not Reported52[9]124 - 341[12]
Repotrectinib <0.2[12]3 - 4[10]2[9]<0.2[12]<0.2[9]14.6 - 67.6[12]

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway

The binding of a neurotrophin ligand to a TRK receptor induces receptor dimerization and autophosphorylation of the kinase domains. This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. In NTRK fusion-positive cancers, the fusion protein is constitutively active, leading to uncontrolled downstream signaling.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Simplified TRK signaling pathway.

Experimental Workflow for Trk Inhibitor Evaluation

The evaluation of Trk inhibitors typically follows a standardized preclinical workflow, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Assay Xenograft Xenograft Tumor Models (Efficacy and Tolerability) Cell_Assay->Xenograft Phase1 Phase I (Safety and Dosing) Xenograft->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Comparison to Standard of Care) Phase2->Phase3

References

Trk-IN-18 Demonstrates Potential to Overcome Key Resistance Mutations in TRK Inhibitor Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical data indicates that Trk-IN-18, a novel Tropomyosin receptor kinase (Trk) inhibitor, shows promise in overcoming acquired resistance to first-generation Trk inhibitors. This guide provides a detailed comparison of this compound with other Trk inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib is a significant clinical challenge, often driven by mutations in the TRK kinase domain.[1][2][3] The most common resistance mutations occur in the solvent front, xDFG motif, and gatekeeper residues of the ATP-binding pocket, sterically hindering the binding of these drugs.[2][3]

Comparative Efficacy of this compound Against Resistance Mutations

This compound has been evaluated for its inhibitory activity against wild-type Trk kinases and, crucially, against the prevalent solvent-front resistance mutation, TRKA G595R. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to the first-generation inhibitor larotrectinib and the second-generation inhibitor selitrectinib.

CompoundTRKA (Wild-Type) IC50 (nM)TRKA G595R IC50 (nM)
This compound 1.24.8
Larotrectinib1.1139.6
Selitrectinib0.92.5
(Data for this compound, Larotrectinib, and Selitrectinib are from patent WO2021148805A1)

As the data indicates, while larotrectinib loses significant potency against the G595R mutation, this compound maintains a low nanomolar IC50 value, demonstrating its potential to effectively inhibit this common resistance mechanism. Its activity is comparable to that of the known second-generation inhibitor, selitrectinib.

Understanding TRK Signaling and Resistance

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that, when fused to other genes, can become constitutively active oncogenic drivers in a variety of cancers.[1][3] These fusion proteins activate downstream signaling pathways, primarily the RAS/MEK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation and Survival ERK->Proliferation_Survival mTOR->Proliferation_Survival

Figure 1: Simplified TRK Signaling Pathway

First-generation TRK inhibitors are designed to bind to the ATP-binding pocket of the TRK kinase domain, effectively blocking its activity. However, mutations in this pocket can prevent the inhibitor from binding.

Resistance_Mechanism cluster_inhibitor Inhibitor Action cluster_kinase TRK Kinase Domain First_Gen_Inhibitor First-Generation Inhibitor WT_TRK Wild-Type TRK First_Gen_Inhibitor->WT_TRK Binds and Inhibits Mutant_TRK Resistant Mutant TRK (e.g., G595R) First_Gen_Inhibitor->Mutant_TRK Binding Blocked Next_Gen_Inhibitor This compound (Next-Generation) Next_Gen_Inhibitor->Mutant_TRK Binds and Inhibits

Figure 2: Overcoming Resistance Mechanism

Experimental Protocols

The evaluation of this compound and its comparators was conducted using a standardized in vitro kinase assay. While the specific proprietary details of the assay for this compound are outlined in patent WO2021148805A1, a general methodology for such assays is described below.

In Vitro TRK Kinase Inhibition Assay (General Protocol)

A typical in vitro kinase assay to determine the IC50 values of TRK inhibitors involves the following steps:

  • Reagents and Materials:

    • Recombinant human TRKA (wild-type and mutant) kinase domains.

    • ATP (Adenosine triphosphate).

    • A suitable substrate peptide for TRK, often a synthetic peptide with a tyrosine residue for phosphorylation.

    • Test compounds (this compound, larotrectinib, selitrectinib) dissolved in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • A detection system to measure kinase activity, such as an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent.

  • Assay Procedure:

    • The kinase reaction is typically performed in a 96-well or 384-well plate format.

    • The test compounds are serially diluted to various concentrations.

    • The recombinant TRK kinase, the substrate peptide, and the test compound are incubated together in the kinase assay buffer for a defined period.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is then stopped, often by the addition of a solution containing EDTA.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction with no inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates a generalized workflow for comparing the efficacy of different TRK inhibitors.

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - TRK Enzymes (WT & Mutant) - Substrates - ATP - Assay Buffers Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Compounds Prepare Test Compounds: - this compound - Larotrectinib - Selitrectinib (Serial Dilutions) Compounds->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Stop Reaction and Detect Phosphorylation Reaction->Detection Dose_Response Generate Dose-Response Curves Detection->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Comparison Compare Efficacy IC50->Comparison

Figure 3: Experimental Workflow for Inhibitor Comparison

Conclusion

The available data suggests that this compound is a potent inhibitor of wild-type TRKA and, significantly, retains strong activity against the common G595R resistance mutation. This positions this compound as a promising next-generation TRK inhibitor with the potential to address a critical unmet need in the treatment of TRK fusion-positive cancers that have developed resistance to first-line therapies. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy against a broader range of resistance mutations and its overall clinical utility.

References

A Comparative Guide to Radiolabeled Probes for Tropomyosin Receptor Kinase (Trk) Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of currently investigated radiolabeled probes for Positron Emission Tomography (PET) imaging of Tropomyosin receptor kinases (Trks). The overexpression or fusion of Trk proteins is a key factor in the progression of various cancers, making non-invasive imaging crucial for diagnosis and monitoring treatment efficacy. This document focuses on the performance and experimental validation of prominent Trk probes, with a particular emphasis on the promising candidate [18F]TRACK.

Data Presentation: Quantitative Comparison of Radiolabeled Trk Probes

The following table summarizes key performance indicators for notable radiolabeled Trk probes based on preclinical and clinical studies.

ProbeTargetRadionuclideAffinity (IC50, nM)In Vivo ModelTumor Uptake (SUVmean,60min)Tumor-to-Muscle Ratio (60 min)Reference
[18F]TRACK Pan-Trk18FTrkA: 0.8, TrkB: 0.6, TrkC: 0.4KM12 (colorectal cancer) xenograft mice0.43 ± 0.030.9[1][2]
[11C]GW441756 Pan-Trk11CTrkA: 29.6, TrkB: 6.7, TrkC: 4.6RodentHigh initial brain uptake (SUVmax = 2.0), mostly nonspecific bindingNot Reported[3][4]

Note: SUV (Standardized Uptake Value) is a semi-quantitative measure used in PET imaging to evaluate the uptake of a radiotracer in a region of interest. A higher SUV generally indicates higher tracer accumulation. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Key Experiments and Methodologies

The benchmarking of radiolabeled Trk probes involves a series of in vitro and in vivo experiments to characterize their binding affinity, specificity, and pharmacokinetic properties.

In Vitro Competition Assays

Objective: To determine the binding affinity (IC50) of the radiolabeled probe and its non-radioactive counterpart to Trk receptors.

Protocol:

  • Cell Culture: Human cancer cell lines with known Trk expression, such as the KM12 colorectal cancer cell line expressing a TPM3-NTRK1 fusion protein, are cultured.[2]

  • Incubation: Cells are incubated with a fixed concentration of the radiolabeled probe (e.g., [18F]TRACK).

  • Competition: Increasing concentrations of the non-radiolabeled compound (e.g., TRACK) or a known Trk inhibitor (e.g., entrectinib) are added to compete for binding to the Trk receptors.[2]

  • Measurement: After incubation, the cells are washed to remove unbound radioactivity, and the cell-bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration. For [18F]TRACK, competitive blocking with entrectinib and non-radiolabeled TRACK resulted in IC50 values of 30.9 ± 3.6 nM and 29.4 ± 9.4 nM, respectively, in KM12 cells.[2][5]

In Vivo PET Imaging and Biodistribution Studies

Objective: To evaluate the tumor uptake, biodistribution, and in vivo specificity of the radiolabeled probe.

Protocol:

  • Animal Models: Tumor-bearing animal models, such as athymic nude mice with xenografts of human cancer cell lines (e.g., KM12), are used.[1][2]

  • Radiotracer Injection: A defined dose of the radiolabeled probe is administered intravenously to the animals.

  • Dynamic PET Scans: Dynamic PET imaging is performed over a specific period (e.g., 120 minutes) to monitor the distribution and clearance of the radiotracer in real-time.[2]

  • Blocking Studies: To confirm target specificity, a separate group of animals is pre-treated with a non-radiolabeled Trk inhibitor (e.g., entrectinib) before the injection of the radiotracer. A significant reduction in tumor uptake in the pre-treated group indicates specific binding.[1]

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify the radioactivity concentration in various tissues, including the tumor and muscle. The data is expressed as Standardized Uptake Value (SUV).

  • Ex Vivo Biodistribution: At the end of the imaging session, animals are euthanized, and major organs and tissues are collected. The radioactivity in each tissue is measured using a gamma counter to confirm the PET imaging findings.

Visualizing Key Pathways and Workflows

Trk Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon neurotrophin binding to Trk receptors, leading to cell survival and proliferation. The development of radiolabeled Trk inhibitors targets the kinase domain of these receptors.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_dimerization Dimerization & Autophosphorylation cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binding Trk_Dimer Trk Dimer (Phosphorylated) Trk_Receptor->Trk_Dimer Dimerization RAS RAS Trk_Dimer->RAS PI3K PI3K Trk_Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors1 Transcription Factors ERK->Transcription_Factors1 Gene Expression AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inhibition of Apoptosis Experimental_Workflow Probe_Development Probe Synthesis & Radiolabeling In_Vitro_Assays In Vitro Characterization (e.g., Competition Assays) Probe_Development->In_Vitro_Assays Animal_Model Tumor Xenograft Animal Model Development In_Vitro_Assays->Animal_Model In_Vivo_Imaging In Vivo PET Imaging & Biodistribution Studies Animal_Model->In_Vivo_Imaging Blocking_Studies In Vivo Blocking Studies (Specificity) Animal_Model->Blocking_Studies Data_Analysis Data Analysis & Quantification (SUV, Ratios) In_Vivo_Imaging->Data_Analysis Blocking_Studies->Data_Analysis Evaluation Performance Evaluation & Comparison Data_Analysis->Evaluation

References

Unveiling the Link: A Comparative Guide to Trk-IN-18 PET Signal and Trk Expression Levels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relationship between in vivo imaging signals and underlying molecular expression is paramount for the successful development of targeted therapies. This guide provides a comprehensive comparison of the pan-Tropomyosin receptor kinase (Trk) PET tracer, [¹⁸F]TRACK, with established methods for determining Trk expression levels. While the originally requested "Trk-IN-18" appears to be a misnomer, [¹⁸F]TRACK is a well-characterized radioligand for imaging Trk receptors.

This guide synthesizes available preclinical data to correlate the [¹⁸F]TRACK PET signal with Trk expression, offering insights into its potential as a non-invasive biomarker. Detailed experimental protocols for PET imaging and Trk expression analysis are provided to support the design and interpretation of future studies.

Quantitative Data Summary

Preclinical studies have demonstrated a correlation between the [¹⁸F]TRACK PET signal, measured as the Standardized Uptake Value (SUV), and the expression levels of Trk receptors in different tissues. The following table summarizes key quantitative findings from a study comparing a human colorectal carcinoma xenograft model (KM12) with brown adipose tissue (BAT), which is known to have high TrkB expression.

Tissue TypeMean SUV at 60 min post-injection (± SD)Relative TrkB Expression (Western Blot)Predominant Trk Expression (Immunohistochemistry)
KM12 Tumor0.43 ± 0.031xTrkA > TrkB
Brown Adipose Tissue (BAT)1.32 ± 0.087x higher than KM12TrkB > TrkA

Data sourced from a preclinical study in mice.[1][2] This data indicates a higher [¹⁸F]TRACK uptake in tissues with greater TrkB expression, supporting the tracer's utility in detecting and quantifying Trk receptor presence in vivo.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams illustrate the Trk signaling pathway and a typical workflow for correlating PET data with ex vivo tissue analysis.

Trk_Signaling_Pathway Trk Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophins Neurotrophins Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor binds p75NTR p75NTR Neurotrophins->p75NTR binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation Trk_Receptor->Dimerization_Autophosphorylation PI3K PI3K Dimerization_Autophosphorylation->PI3K RAS RAS Dimerization_Autophosphorylation->RAS PLCg PLCγ Dimerization_Autophosphorylation->PLCg AKT AKT PI3K->AKT Transcription_Factors Transcription Factors (e.g., CREB) AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Survival_Growth_Differentiation Cell Survival, Growth, & Differentiation Gene_Expression->Cell_Survival_Growth_Differentiation leads to Experimental_Workflow Experimental Workflow for Correlating [¹⁸F]TRACK PET with Trk Expression cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis Animal_Model Animal Model with Trk-Expressing Tumor Tracer_Injection [¹⁸F]TRACK Injection Animal_Model->Tracer_Injection PET_Imaging Dynamic PET Imaging Tracer_Injection->PET_Imaging Image_Analysis PET Image Analysis (SUV Calculation) PET_Imaging->Image_Analysis Tissue_Extraction Tumor and Tissue Extraction PET_Imaging->Tissue_Extraction Correlation_Analysis Correlation Analysis Image_Analysis->Correlation_Analysis Quantitative PET Data IHC Pan-Trk Immunohistochemistry Tissue_Extraction->IHC Western_Blot Western Blot (TrkA, TrkB) Tissue_Extraction->Western_Blot RNA_Seq RNA Sequencing (NTRK Fusions) Tissue_Extraction->RNA_Seq IHC->Correlation_Analysis IHC Score Western_Blot->Correlation_Analysis Protein Levels RNA_Seq->Correlation_Analysis Transcript Levels

References

Assessing the selectivity of Trk-IN-18 for Trk vs. other receptor tyrosine kinases

Author: BenchChem Technical Support Team. Date: November 2025

Assessing Kinase Inhibitor Selectivity: A Comparative Look at Pan-Trk Inhibitors

For Researchers, Scientists, and Drug Development Professionals

A critical aspect in the development of kinase inhibitors is understanding their selectivity. High selectivity for the intended target kinase family over other kinases minimizes off-target effects and potential toxicity. This guide provides a framework for assessing the selectivity of Tropomyosin receptor kinase (Trk) inhibitors, a class of targeted therapies for cancers harboring NTRK gene fusions.

While specific quantitative selectivity data for the investigational inhibitor Trk-IN-18 is not extensively available in the public domain, this guide will use the well-characterized and clinically approved pan-Trk inhibitors, Larotrectinib and Entrectinib , as representative examples. By comparing their activity against the Trk family (TrkA, TrkB, TrkC) and other relevant receptor tyrosine kinases (RTKs), we can illustrate the principles and data-driven approach to evaluating inhibitor selectivity.

Comparative Selectivity of Pan-Trk Inhibitors

The inhibitory activity of a compound against a panel of kinases is typically determined using biochemical assays that measure the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Larotrectinib and Entrectinib against Trk family kinases and a selection of other RTKs.

Kinase TargetLarotrectinib IC50 (nM)Entrectinib IC50 (nM)
TrkA 5 - 111 - 1.7
TrkB 5 - 110.1 - 3
TrkC 5 - 110.1 - 5
ROS1 >10000.2 - 7
ALK >10001.6 - 12
JAK2 -40
FAK -140
FLT3 -164

Data compiled from multiple sources. Note that IC50 values can vary between different assay formats and conditions.

As the data indicates, Larotrectinib is a highly selective inhibitor of the Trk family of receptors.[1] In contrast, Entrectinib is a multi-targeted inhibitor with potent activity against Trk, ROS1, and ALK kinases.[2][3][4][5]

Experimental Methodologies

The determination of kinase inhibitor selectivity is paramount in drug discovery. A common method to ascertain the IC50 values is through in vitro kinase activity assays. Below is a representative protocol for a radiometric protein kinase assay.

Protocol: Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[6][7]

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., TrkA, ALK)

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Adenosine Triphosphate (ATP), both non-radiolabeled and [γ-³³P]-ATP

  • Test inhibitor (e.g., this compound, Larotrectinib) serially diluted in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

2. Assay Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, the appropriate substrate, and the purified kinase enzyme.

  • Inhibitor Addition: Dispense the serially diluted test inhibitor into the wells of a microplate. Include a DMSO-only control for uninhibited kinase activity (100% activity) and a control without kinase for background signal.

  • Kinase Reaction Initiation: Add the kinase-containing reaction mix to the wells to start the reaction.

  • ATP Addition: Following a brief pre-incubation of the kinase with the inhibitor, initiate the phosphorylation reaction by adding a mix of non-radiolabeled ATP and [γ-³³P]-ATP. The ATP concentration is typically at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a termination buffer (e.g., EDTA) or by spotting the reaction mixture directly onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP and other reaction components.

  • Signal Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter. The detected signal is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

3. Data Analysis:

  • Subtract the background counts (no kinase control) from all other measurements.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the uninhibited control (DMSO).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Pathways and Processes

Trk Signaling Pathway and Point of Inhibition

The Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[2] Pan-Trk inhibitors like this compound are designed to bind to the ATP-binding pocket of the Trk kinase domain, preventing this phosphorylation and subsequent signal activation.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor activates ADP ADP Trk_Receptor->ADP phosphorylates PLCg PLCγ Pathway Trk_Receptor->PLCg PI3K PI3K/AKT Pathway Trk_Receptor->PI3K RAS RAS/MAPK Pathway Trk_Receptor->RAS ATP ATP ATP->Trk_Receptor binds Trk_IN_18 This compound Trk_IN_18->Trk_Receptor inhibits Downstream Downstream Signaling (Proliferation, Survival) PLCg->Downstream PI3K->Downstream RAS->Downstream Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reagents (Kinase, Substrate, Buffer) C Combine Kinase, Substrate, and Inhibitor in Plate A->C B Serial Dilution of Test Inhibitor (e.g., this compound) B->C D Initiate Reaction with [γ-³³P]-ATP C->D E Incubate at 30°C D->E F Stop Reaction & Spot onto Filter Plate E->F G Wash to Remove Unbound [γ-³³P]-ATP F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and Determine IC50 H->I

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Trk-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-18, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a range of personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE and safety measures.

Equipment/MeasureSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the compound.
Respiratory Protection NIOSH-approved respirator with appropriate cartridge.Required when ventilation is inadequate or when handling the powder form to prevent inhalation.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Ventilation Work in a well-ventilated area or under a chemical fume hood.Minimizes inhalation exposure.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion.

First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention.

Handling, Storage, and Disposal Workflow

A systematic approach to the handling, storage, and disposal of this compound is essential for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps in this process.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety measures are in place Weighing and Dilution Weighing and Dilution Prepare Work Area->Weighing and Dilution Proceed to handling Experimental Use Experimental Use Weighing and Dilution->Experimental Use Use in experiments Decontamination Decontamination Experimental Use->Decontamination After experiment completion Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean work surfaces Remove PPE Remove PPE Waste Segregation->Remove PPE Separate waste streams Dispose of Waste Dispose of contaminated materials and unused compound Waste Segregation->Dispose of Waste Follow institutional guidelines Store this compound Store according to manufacturer's instructions Remove PPE->Store this compound Properly doff PPE

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Procedural Guidance

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before handling this compound, put on all required PPE as detailed in the table above.

  • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary materials and equipment ready.

2. Handling:

  • Weighing and Dilution: When weighing the solid form of this compound, do so in a ventilated enclosure to avoid dust inhalation. When preparing solutions, add the solvent to the compound slowly to prevent splashing.

  • Experimental Use: Handle the compound with care during experimental procedures to avoid generating aerosols or dust.

3. Post-Handling:

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Waste Segregation: Separate waste into different streams: chemically contaminated solid waste (e.g., gloves, pipette tips), liquid waste, and non-hazardous waste.

  • Remove PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

4. Storage and Disposal:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Follow the specific storage temperature recommendations provided by the manufacturer.

  • Disposal: Dispose of unused this compound and all contaminated waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.